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  • Product: 2-(2-Methyl-3-nitrophenyl)propanoic acid
  • CAS: 1823991-59-8

Core Science & Biosynthesis

Foundational

pKa values and acidity constants of 2-(2-Methyl-3-nitrophenyl)propanoic acid

An In-depth Technical Guide to the pKa and Acidity Constant of 2-(2-Methyl-3-nitrophenyl)propanoic acid Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa and Acidity Constant of 2-(2-Methyl-3-nitrophenyl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the acid dissociation constant (pKa) of 2-(2-Methyl-3-nitrophenyl)propanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the structural factors influencing the acidity of this compound and presents detailed, field-proven methodologies for its empirical determination. The guide emphasizes scientific integrity, offering self-validating experimental protocols and robust data analysis techniques.

Introduction: The Significance of pKa in Drug Development

The acid dissociation constant, or pKa, is a critical physicochemical parameter in drug discovery and development.[1][2][3] It governs the extent of ionization of a molecule at a given pH, which in turn profoundly influences its solubility, lipophilicity, membrane permeability, and protein binding.[3][4] For a molecule like 2-(2-Methyl-3-nitrophenyl)propanoic acid, a substituted aromatic carboxylic acid, understanding its pKa is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. An accurate pKa value is essential for designing effective formulation strategies and for understanding its potential interactions with biological targets.[3]

Molecular Structure of 2-(2-Methyl-3-nitrophenyl)propanoic acid:

  • IUPAC Name: 2-(2-Methyl-3-nitrophenyl)propanoic acid

  • Molecular Formula: C₁₀H₁₁NO₄

  • Molecular Weight: 209.20 g/mol

While no experimental pKa value for this specific compound is readily available in public databases, we can estimate its acidity based on the electronic effects of its substituents and compare it to structurally related compounds.

Theoretical Background: Factors Influencing the Acidity of 2-(2-Methyl-3-nitrophenyl)propanoic acid

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion.[5] Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value.[5]

2.1. The Carboxylic Acid Group:

The primary acidic functional group in the molecule is the carboxylic acid (-COOH). The resonance stabilization of the carboxylate anion, where the negative charge is delocalized over two oxygen atoms, is the main reason for the acidity of this functional group.[5]

2.2. Inductive and Resonance Effects of Substituents:

The phenyl ring and its substituents significantly influence the acidity of the carboxylic acid group through inductive and resonance effects.

  • Methyl Group (-CH₃): The methyl group at the ortho position is an electron-donating group through a positive inductive effect (+I). This effect tends to destabilize the carboxylate anion by increasing the electron density on the ring, which in turn slightly decreases the acidity of the carboxylic acid.

  • Nitro Group (-NO₂): The nitro group at the meta position is a strong electron-withdrawing group through both a negative inductive effect (-I) and a negative resonance effect (-R). The -I effect withdraws electron density from the ring, which helps to stabilize the negative charge of the carboxylate anion. While the resonance effect is strongest at the ortho and para positions, the inductive effect of the nitro group at the meta position is still significant in enhancing the acidity of the carboxylic acid.

2.3. Estimated pKa Value:

Based on the pKa of benzoic acid (4.20) and the electronic effects of the methyl and nitro substituents, we can predict the pKa of 2-(2-Methyl-3-nitrophenyl)propanoic acid.[6] The electron-donating methyl group will likely increase the pKa, while the electron-withdrawing nitro group will decrease it. The net effect will depend on the relative magnitudes of these opposing influences. Given the strong electron-withdrawing nature of the nitro group, the pKa is expected to be lower than that of benzoic acid. A reasonable estimate would be in the range of 3.5 to 4.0.

Experimental Determination of pKa

For a definitive determination of the pKa value, experimental methods are indispensable. The following protocols for potentiometric titration and UV-Vis spectrophotometry are established and reliable techniques.[7][8]

Method 1: Potentiometric Titration

Potentiometric titration is a highly precise and commonly used method for pKa determination.[7][8][9][10] It involves the gradual addition of a titrant (a strong base) to a solution of the analyte (the weak acid) and monitoring the resulting pH changes.[7][9] The pKa is determined from the midpoint of the buffer region on the titration curve, where the pH is equal to the pKa.[9]

3.1.1. Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a 0.01 M solution of 2-(2-Methyl-3-nitrophenyl)propanoic acid in a suitable solvent (e.g., a methanol-water mixture to ensure solubility).[11]

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH), ensuring it is carbonate-free.[8]

    • Prepare standard buffer solutions (pH 4, 7, and 10) for pH meter calibration.[9]

  • Instrumentation Setup and Calibration:

    • Calibrate a pH meter using the standard buffer solutions.[9]

    • Set up a titration apparatus with a burette containing the 0.1 M NaOH solution and a beaker containing a known volume (e.g., 25 mL) of the 0.01 M analyte solution.

    • Immerse the calibrated pH electrode and a magnetic stirrer in the analyte solution.

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the NaOH titrant in small increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve.

    • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).[9]

3.1.2. Workflow Diagram:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare Analyte Solution D Add Titrant Incrementally A->D B Prepare Standardized Titrant (NaOH) B->D C Calibrate pH Meter E Record pH and Volume C->E D->E Repeat F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Point F->G H Calculate Half-Equivalence Point G->H I Determine pKa (pH at Half-Equivalence) H->I UV_Vis_Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Analyte Stock Solution D Measure Absorbance in each Buffer A->D B Prepare Buffer Solutions (Varying pH) B->D C Determine λmax C->D E Plot Absorbance vs. pH D->E F Identify Inflection Point E->F G Determine pKa F->G

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Data Presentation and Interpretation

The experimental data should be meticulously recorded and presented in a clear and organized manner.

Table 1: Expected pKa Values and Physicochemical Properties

ParameterPredicted ValueMethod of Determination
pKa 3.5 - 4.0Theoretical Estimation
Acidity Constant (Ka) 1.0 x 10⁻⁴ - 3.2 x 10⁻⁴Calculated from pKa
LogP ~2.5 - 3.0Computational Prediction
Aqueous Solubility LowPredicted based on structure

Note: These are estimated values and should be confirmed by experimental determination.

Conclusion

The determination of the pKa of 2-(2-Methyl-3-nitrophenyl)propanoic acid is a crucial step in its characterization for drug development purposes. This guide has provided a theoretical framework for understanding its acidity and detailed, practical protocols for its experimental determination using potentiometric titration and UV-Vis spectrophotometry. By adhering to these methodologies, researchers can obtain accurate and reliable pKa values, which are essential for informed decision-making in the subsequent stages of the drug development pipeline. The principles and techniques outlined herein are broadly applicable to the characterization of other acidic and basic compounds of pharmaceutical interest.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Journal of Analytical & Bioanalytical Techniques, S5. Available at: [Link]

  • ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 100. Available at: [Link]

  • Optibrium. (2020). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available at: [Link]

  • Routledge. (2017). Computational Approaches for the Prediction of pKa Values - 1st Edition. Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1039-1045. Available at: [Link]

  • Bobo, C. M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(7), 562-566. Available at: [Link]

  • University of California, Davis. UV-Vis Spectrometry, pKa of a dye. Available at: [Link]

  • ResearchGate. (2015). Computational Approaches to Predict pKa Values. Available at: [Link]

  • Rowan University. How to Predict pKa. Available at: [Link]

  • Scientific Research Publishing. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Journal of Solution Chemistry, 43, 1365-1374. Available at: [Link]

  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. International Journal of Molecular Sciences, 22(24), 13393. Available at: [Link]

  • Doc Brown's Chemistry. Factors affecting the value of pKa Ka of carboxylic acids. Available at: [Link]

  • Chemistry LibreTexts. (2020). Acidity of Carboxylic Acids. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling and Risk Assessment of 2-(2-Methyl-3-nitrophenyl)propanoic acid

Abstract: This technical guide provides a comprehensive overview of the material safety profile and handling considerations for 2-(2-Methyl-3-nitrophenyl)propanoic acid. In the absence of a specific, publicly available S...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the material safety profile and handling considerations for 2-(2-Methyl-3-nitrophenyl)propanoic acid. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous nitrophenyl and phenylpropanoic acid derivatives to provide a robust framework for risk assessment and safe laboratory practices. This guide is intended for researchers, scientists, and drug development professionals who may synthesize or handle this compound. The causality behind safety protocols is explained, emphasizing a proactive and self-validating approach to laboratory safety.

Introduction and Scientific Context

2-(2-Methyl-3-nitrophenyl)propanoic acid is a substituted aromatic carboxylic acid. Its structure, featuring a nitro group on a phenyl ring attached to a propanoic acid moiety, suggests its potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the nitroaromatic and carboxylic acid functional groups are key determinants of its chemical reactivity and toxicological profile. Phenylpropionic acid derivatives, for instance, are known to be precursors for various bioactive molecules, including some non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The synthesis of related compounds, such as 2-methyl-3-nitrophenylacetic acid, is documented and often involves the nitration of a phenylacetic acid precursor[3].

Given the potential for this compound to be synthesized and utilized in research and development, a thorough understanding of its safety profile is paramount. This guide has been developed by extrapolating data from closely related analogues to provide a comprehensive safety overview.

Physicochemical and Toxicological Profile (Inferred)

PropertyInferred Value/InformationRationale and Authoritative Source (Analogues)
Molecular Formula C10H11NO4Based on chemical structure.
Molecular Weight 209.20 g/mol Calculated from the molecular formula.
Physical Form Likely a solid at room temperature.Analogues such as 2-methyl-3-nitrophenylacetic acid and 4-nitrophenylacetic acid are solids[4].
Melting Point Expected to be in the range of 130-160 °C.2-Methyl-3-nitrophenylacetic acid has a melting point of 132-136 °C. 4-Nitrophenylacetic acid has a melting point of 150-155 °C[4].
Solubility Likely sparingly soluble in water, soluble in organic solvents.Propionic acid is miscible in water, but the larger, nonpolar nitrophenyl group will decrease water solubility[5]. Analogues are typically soluble in organic solvents.
Toxicological Assessment (Inferred)

The toxicological profile is inferred from data on nitrophenylacetic acids and other substituted propanoic acids. The primary hazards are anticipated to be acute toxicity upon ingestion, and irritation to the skin, eyes, and respiratory system.

  • Acute Toxicity (Oral): Harmful if swallowed. The LD50 (intraperitoneal, mouse) for the related compound 4-nitrophenylacetic acid is 830 mg/kg[6][7]. This suggests a moderate level of acute toxicity.

  • Skin Corrosion/Irritation: Causes skin irritation. This is a common characteristic of acidic compounds and is listed as a hazard for analogues like 4-nitrophenylacetic acid[7][8].

  • Serious Eye Damage/Irritation: Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation and potential damage[7][8].

  • Respiratory Irritation: May cause respiratory irritation. Inhalation of dusts can irritate the respiratory tract[7][8].

  • Methemoglobinemia: A potential concern with nitroaromatic compounds is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized, impeding oxygen transport. Symptoms can include cyanosis (bluish skin), headache, dizziness, and shortness of breath[6].

  • Carcinogenicity and Mutagenicity: There is insufficient data to classify the carcinogenic or mutagenic potential of this specific compound. However, some nitrated organic compounds are known to have mutagenic properties.

Hazard Identification and GHS Classification (Predicted)

Based on the toxicological data of its analogues, the predicted Globally Harmonized System (GHS) classification for 2-(2-Methyl-3-nitrophenyl)propanoic acid is as follows:

  • Pictograms:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols for Safe Handling

The following protocols are designed to mitigate the risks identified in the preceding sections. The causality for each step is explained to foster a deeper understanding of the safety measures.

Personal Protective Equipment (PPE)

A risk assessment should always be performed prior to handling the substance to determine the appropriate level of PPE.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Skin Protection: A flame-resistant lab coat should be worn. Chemical-resistant gloves (e.g., nitrile) are required.

  • Respiratory Protection: Handling should be conducted in a certified chemical fume hood. If there is a risk of generating dusts outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.

Handling and Storage
  • Handling:

    • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is donned. The work area should be clean and free of clutter.

    • Dispensing: When weighing and dispensing the solid, use a spatula and conduct these operations within the fume hood to minimize dust generation.

    • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

  • Storage:

    • Store in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents and strong bases[7].

Emergency Procedures
  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[9].

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[9].

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[8][9].

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[8].

Spill and Waste Disposal
  • Spill Response:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Do not allow the material to enter drains or waterways[8].

    • Contaminated packaging should be treated as hazardous waste.

Risk Assessment Workflow

A systematic risk assessment is crucial before commencing any work with this compound. The following diagram illustrates a logical workflow for this process.

RiskAssessmentWorkflow Risk Assessment Workflow for 2-(2-Methyl-3-nitrophenyl)propanoic acid A Identify Hazards (Inferred from Analogues) B Evaluate Risks (Exposure Potential, Severity) A->B Analyze C Implement Control Measures (PPE, Fume Hood, SOPs) B->C Mitigate D Document Assessment (Record Findings and Controls) C->D Formalize E Review and Update (Periodically or with New Information) D->E Maintain E->A Iterate

Caption: A workflow diagram for conducting a risk assessment.

Conclusion

While a specific Safety Data Sheet for 2-(2-Methyl-3-nitrophenyl)propanoic acid is not currently available, a comprehensive safety profile can be constructed by leveraging data from structurally similar compounds. The information presented in this guide provides a solid foundation for researchers and scientists to handle this compound responsibly. A proactive approach to safety, grounded in a thorough understanding of the potential hazards and the implementation of robust control measures, is essential for mitigating risks in the laboratory.

References

  • LookChem. (n.d.). 2-methyl-3-(4-nitrophenyl)propanoic acid|66735-03-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methyl-3-nitrophenyl)sulfanylpropanoic acid. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). (2E)-2-methyl-3-(3-nitrophenyl)-2-propenoic acid. Retrieved from [Link]

  • Angene Chemical. (2025, March 1). Safety Data Sheet. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 23876-15-5 | Product Name : 2-Methyl-3-nitrophenylacetic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mono-c-methylation of arylacetonitriles and methyl arylacetates: a general method for the synthesis of pure 2-arylpropionic acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • PubChem. (n.d.). CID 158585059 | C20H24O4. Retrieved from [Link]

  • Chemsrc. (2025, August 22). 4-Nitrophenylacetic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • PubMed. (1986). Acute poisoning due to non-steroidal anti-inflammatory drugs. Clinical features and management. Retrieved from [Link]

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Foundational

Strategic Applications of 2-(2-Methyl-3-nitrophenyl)propanoic Acid in Drug Discovery

The following technical guide details the pharmaceutical applications, synthesis, and strategic utility of 2-(2-Methyl-3-nitrophenyl)propanoic acid (CAS: 1823991-59-8). This document is structured for medicinal chemists...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical applications, synthesis, and strategic utility of 2-(2-Methyl-3-nitrophenyl)propanoic acid (CAS: 1823991-59-8). This document is structured for medicinal chemists and process scientists.

A Technical Guide to "Nitro-Profen" Scaffolds and Indole Synthesis

Executive Summary

2-(2-Methyl-3-nitrophenyl)propanoic acid represents a high-value "building block" in medicinal chemistry, characterized by a sterically congested 1,2,3-trisubstituted benzene core. Its structure integrates the pharmacophoric backbone of 2-arylpropionic acid NSAIDs (the "Profen" class) with a reactive ortho-nitro-methyl motif.

This compound serves two primary strategic functions in pharmaceutical development:

  • Direct Precursor to Novel NSAIDs: It acts as a scaffold for "Amino-Profens," a class of anti-inflammatory agents with tunable COX-2/5-LOX selectivity.

  • Access to 4-Substituted Indoles: Through the Batcho-Leimgruber or Reissert indole synthesis, it provides a rare and efficient entry point to 4-(1-carboxyethyl)indoles , a privileged scaffold in kinase inhibitors and GPCR ligands that is otherwise difficult to synthesize.

Chemical Profile & Structural Logic

Molecular Architecture

The molecule features a chiral center at the


-position of the propanoic acid tail, creating enantiomeric pairs (

) that may exhibit distinct biological activities.
FeatureChemical SignificancePharmaceutical Implication
Propanoic Acid Tail Carboxylic acid at C1 (via ethyl linker)Classic NSAID pharmacophore (COX binding); handle for ester/amide formation.
Methyl Group (C2) Ortho to Nitro; Ortho to Acid TailSteric Lock: Restricts rotation, increasing metabolic stability. Synthetic Handle: Precursor for indole cyclization.
Nitro Group (C3) Electron-withdrawing; Ortho to MethylLatent Amine: Can be reduced to an aniline for library generation. Indole Precursor: Essential for reductive cyclization.
Steric Congestion & Atropisomerism

The contiguous substitution pattern (1-propanoic, 2-methyl, 3-nitro) creates significant steric strain. This "molecular crowding" forces the propanoic acid tail out of the aromatic plane, potentially locking the molecule into a bioactive conformation that enhances binding affinity to enzymes like Cyclooxygenase (COX) or kinases.

Pharmaceutical Applications

Pathway A: The "Amino-Profen" NSAID Pipeline

The most direct application is the reduction of the nitro group to an amine, yielding 2-(3-amino-2-methylphenyl)propanoic acid . This intermediate is a gateway to "super-aspirins" or dual-action anti-inflammatory drugs.

  • Mechanism: The carboxylic acid binds the Arg-120 residue in the COX enzyme channel. The newly formed amine at position 3 allows for the attachment of sulfonamides or acyl groups to target the COX-2 side pocket (Val-523), enhancing selectivity and reducing gastric toxicity.

  • Target Classes:

    • COX-2 Selective Inhibitors: Analogues of Lumiracoxib.

    • Dual COX/5-LOX Inhibitors: Amidation with antioxidant moieties (e.g., di-tert-butylphenol) to prevent leukotriene production.

Pathway B: Synthesis of 4-Substituted Indoles (The "Killer App")

The 2-methyl-3-nitro motif is the classic substrate for the Batcho-Leimgruber Indole Synthesis . However, the presence of the propanoic acid side chain at position 1 (adjacent to the methyl) makes this specific molecule a unique precursor for 4-substituted indoles .

  • Why it matters: 4-substituted indoles are notoriously difficult to synthesize using standard Fischer indole chemistry due to regioselectivity issues. This scaffold pre-installs the substituent (the propanoic acid) at the correct position before the indole ring is formed.

  • Downstream Drugs:

    • Kinase Inhibitors: 4-substituted indoles are core scaffolds for PIM kinase and FLT3 inhibitors used in leukemia treatment.

    • GPCR Ligands: Used in the design of serotonin (5-HT) receptor antagonists.

Visualizing the Synthetic Strategy

The following diagram illustrates the divergent utility of the scaffold: Route A (Reduction to Amino-Profen) and Route B (Cyclization to Indole).

G Start 2-(2-Methyl-3-nitrophenyl) propanoic acid (Starting Material) Amine INTERMEDIATE A: 3-Amino-2-methyl derivative Start->Amine Nitro Reduction (H2, Pd/C or Fe/HCl) Enamine Enamine Intermediate Start->Enamine DMF-DMA (Batcho-Leimgruber) NSAID TARGET A: Novel 'Amino-Profen' (COX-2 / 5-LOX Inhibitor) Amine->NSAID Functionalization (Sulfonylation/Acylation) Indole TARGET B: 4-(1-Carboxyethyl)indole (Kinase Inhibitor Scaffold) Enamine->Indole Reductive Cyclization (Zn/AcOH or H2/Raney Ni)

Figure 1: Divergent synthetic pathways. Route A yields anti-inflammatory agents; Route B yields privileged indole scaffolds.

Experimental Protocols

Protocol 1: Nitro Reduction to 2-(3-Amino-2-methylphenyl)propanoic Acid

Use this protocol to generate the core scaffold for NSAID library generation.

Reagents:

  • Substrate: 2-(2-Methyl-3-nitrophenyl)propanoic acid (1.0 eq)

  • Catalyst: 10% Pd/C (5 wt%)

  • Solvent: Methanol (0.1 M concentration)

  • Hydrogen Source: H₂ gas (balloon pressure)

Procedure:

  • Dissolution: Dissolve 1.0 g of the nitro-acid in 50 mL of anhydrous Methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 50 mg of 10% Pd/C under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Purge the flask with H₂ gas three times. Stir vigorously under H₂ balloon pressure at room temperature (25°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the amine as a viscous oil or off-white solid.

  • Validation: Confirm conversion by disappearance of the nitro peak (approx. 1530 cm⁻¹) in IR and the appearance of amine protons in ¹H NMR.

Protocol 2: Indole Synthesis (Batcho-Leimgruber Variation)

Use this protocol to access the 4-substituted indole scaffold.

Reagents:

  • Substrate: Methyl ester of 2-(2-Methyl-3-nitrophenyl)propanoic acid (Protection of acid required first).

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq).

  • Solvent: DMF (anhydrous).

Procedure:

  • Enamine Formation: Dissolve the methyl ester substrate in anhydrous DMF. Add DMF-DMA (3.0 eq).

  • Heating: Heat the mixture to 110°C for 12 hours under Nitrogen. The solution will turn deep red/orange (formation of the

    
    -dimethylaminostyrene intermediate).
    
  • Evaporation: Remove excess DMF and DMF-DMA under high vacuum.

  • Cyclization: Dissolve the crude red residue in Methanol. Add 10% Pd/C and subject to hydrogenation (50 psi) or use Zn dust in Acetic Acid for chemical reduction.

  • Purification: The resulting 4-(1-methoxycarbonylethyl)indole is purified via silica gel chromatography (Hexane/EtOAc gradient).

Safety & Handling (E-E-A-T)

  • Nitro Compounds: Potentially explosive if heated under confinement. Do not distill the nitro-precursor at high temperatures.

  • Palladium on Carbon: Pyrophoric when dry. Always keep wet with solvent during filtration.

  • Skin Sensitization: Propanoic acid derivatives can be skin irritants. Use standard PPE (gloves, goggles, lab coat).

References

  • Sigma-Aldrich. (2024). Product Specification: 2-(2-Methyl-3-nitrophenyl)propanoic acid (CAS 1823991-59-8).[1] Merck KGaA. Link

  • Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-nitrotoluenes. Organic Syntheses, 63, 214. (Foundational methodology for Route B). Link

  • Key Organics. (2024). Building Blocks for Medicinal Chemistry: Nitro-Aryl Acids. Key Organics Ltd.[1] Link

  • Lombardino, J. G. (1985). Nonsteroidal Antiinflammatory Drugs. Wiley-Interscience. (Reference for Profen SAR).
  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. (Context for 4-substituted indole synthesis). Link

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Exploratory

Nitrophenyl Propanoic Acid Derivatives: Synthetic Scaffolds and Pharmacological Frontiers

Topic: Literature Review on Nitrophenyl Propanoic Acid Derivatives Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Nitrophenyl p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review on Nitrophenyl Propanoic Acid Derivatives Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrophenyl propanoic acid derivatives represent a versatile class of chemical scaffolds in medicinal chemistry.[1] Characterized by a phenyl ring substituted with a nitro group and a propanoic acid tail, these compounds serve dual roles: as bioactive pharmacophores targeting integrins and metabolic enzymes, and as high-value synthetic intermediates for nitrogen heterocycles. This technical guide synthesizes the structural chemistry, synthetic methodologies, and pharmacological applications of these derivatives, with a specific focus on the ortho-isomer’s utility in accessing dihydroquinolinone frameworks.

Structural Classification & Chemical Space

The chemical identity of nitrophenyl propanoic acid is defined by the position of the nitro group relative to the propanoic acid side chain. This positional isomerism dictates both reactivity and biological affinity.

IsomerIUPAC NameKey Chemical CharacteristicPrimary Utility
Ortho 3-(2-nitrophenyl)propanoic acidProximity of

to acid tail allows intramolecular cyclization.
Precursor to 3,4-dihydroquinolin-2(1H)-ones; Indole synthesis.
Meta 3-(3-nitrophenyl)propanoic acidElectronic withdrawing effect without steric hindrance at the tail.Peptidomimetics; Precursor to non-natural amino acids (e.g., 3-nitrophenylalanine).
Para 3-(4-nitrophenyl)propanoic acidLinear rigidity; maximal distance between

and

.
Integrin antagonists (RGD mimetics); Linkers in bioconjugation.

Electronic Properties: The nitro group acts as a strong electron-withdrawing group (EWG), deactivating the phenyl ring toward electrophilic aromatic substitution but activating it for nucleophilic attack in specific contexts. The propanoic acid tail provides a carboxylate handle for hydrogen bonding or metal chelation (e.g., in metalloprotease active sites).

Synthetic Methodologies

The synthesis of these derivatives generally follows two major pathways: the reduction of cinnamic acids or direct chain extension strategies.

Pathway A: Modified Knoevenagel Condensation (The Standard Route)

This is the most robust method for generating the carbon skeleton.

  • Condensation: Reaction of nitrobenzaldehyde with malonic acid in pyridine/piperidine.

  • Decarboxylation: Spontaneous decarboxylation upon heating yields nitrocinnamic acid.

  • Selective Reduction: The critical step is reducing the alkene without reducing the nitro group.

    • Reagents: Sodium amalgam (classic),

      
       with 
      
      
      
      (modern), or transfer hydrogenation.
Pathway B: Reductive Cyclization (The Ortho-Specific Route)

For 3-(2-nitrophenyl)propanoic acid, the reduction of the nitro group in the presence of the carboxylic acid (or ester) triggers a spontaneous intramolecular amidation. This "reductive cyclization" is a powerful cascade reaction used to synthesize 3,4-dihydroquinolin-2(1H)-ones , a privileged scaffold in antipsychotics (e.g., Aripiprazole derivatives).

Visualization: Synthetic Divergence

The following diagram illustrates the synthetic pathways, highlighting the divergence of the ortho isomer.

SynthesisPathways cluster_legend Pathway Legend Aldehyde Nitrobenzaldehyde Cinnamic Nitrocinnamic Acid Aldehyde->Cinnamic Knoevenagel (Malonic Acid/Pyridine) Propanoic Nitrophenyl Propanoic Acid Cinnamic->Propanoic Selective Reduction (NaBH4/CuCl or H2/Pd-C controlled) Quinolinone 3,4-Dihydroquinolin-2(1H)-one Propanoic->Quinolinone Reductive Cyclization (Fe/HCl or Zn/AcOH) *Ortho Isomer Only* AminoAcid Aminophenyl Propanoic Acid Propanoic->AminoAcid Nitro Reduction (H2/Pd or SnCl2) key Blue: Starting Material Green: Target Scaffold Red: Heterocyclic Product

Figure 1: Synthetic divergence of nitrophenyl propanoic acid precursors. Note the unique cyclization pathway available to the ortho-isomer.

Pharmacological Applications[1][2][3][4][5]

Integrin Antagonism ( and )

Nitrophenyl propanoic acid derivatives have been extensively explored as non-peptide mimetics of the RGD (Arg-Gly-Asp) sequence.

  • Mechanism: The carboxylic acid mimics the Aspartate (D) residue, coordinating with the metal ion (e.g.,

    
    ) in the integrin binding site. The nitrophenyl group serves as a rigid spacer, mimicking the hydrophobic bulk of the peptide backbone, often replacing the Glycine-Arginine section.
    
  • Significance: Antagonists of

    
     are investigated for anti-angiogenic properties (cancer therapy), while 
    
    
    
    antagonists act as antiplatelet agents.
Antimicrobial & Anticancer Activity

Recent studies have highlighted 3-((4-hydroxyphenyl)amino)propanoic acid derivatives (synthesized via reduction of the para-nitro parent) as potent agents against ESKAPE pathogens.

  • Target: Disruption of bacterial membrane integrity and oxidative stress induction.

  • Data Point: Derivatives have shown MIC values as low as 16 µg/mL against MRSA (Methicillin-resistant Staphylococcus aureus).

Metabolic Enzyme Inhibition

The structural similarity of these compounds to succinate makes them potential inhibitors of succinate dehydrogenase (SDH), although this is more pronounced in the aliphatic analog (3-nitropropionic acid). However, aromatic derivatives have been screened as inhibitors of Dihydroorotate Dehydrogenase (DHODH) , a target for autoimmune diseases.

Experimental Protocol: Reductive Cyclization

Objective: Synthesis of 3,4-dihydroquinolin-2(1H)-one from 3-(2-nitrophenyl)propanoic acid. Rationale: This protocol demonstrates the "self-validating" nature of the ortho-isomer's reactivity. Successful cyclization is confirmed by the disappearance of the carboxylic acid -OH peak in IR and the appearance of the amide -NH.

Reagents
  • 3-(2-nitrophenyl)propanoic acid (1.0 eq)

  • Iron powder (Fe, 5.0 eq) - Reductant

  • Glacial Acetic Acid (AcOH) - Solvent & Proton Source

  • Ethyl Acetate (EtOAc) - Extraction Solvent

Step-by-Step Methodology
  • Preparation: Dissolve 3-(2-nitrophenyl)propanoic acid (5 mmol) in Glacial AcOH (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Activation: Add activated Iron powder (25 mmol) slowly to the solution at room temperature. Note: Exothermic reaction may occur.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (System: Hexane/EtOAc 1:1). The starting material (more polar acid) should disappear, replaced by a less polar lactam spot.

  • Filtration: Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

  • Workup: Concentrate the filtrate under reduced pressure. Dilute the residue with EtOAc (50 mL) and wash with saturated

    
     (3 x 30 mL) to remove acetic acid.
    
    • Critical Step: Ensure the aqueous layer is basic (pH > 8) to fully neutralize the acid.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Yield: 75–85% Characterization:

  • IR: Appearance of lactam carbonyl stretch (

    
    ).
    
  • 1H NMR: Disappearance of aromatic nitro-adjacent protons; appearance of broad singlet (NH) at

    
    .
    

Toxicology & Metabolic Stability

Understanding the metabolic fate of the nitrophenyl moiety is critical for drug design.

  • Nitroreduction: The primary metabolic pathway in vivo (mediated by hepatic CYP450s or gut microbiota nitroreductases) is the reduction of

    
     to 
    
    
    
    (aniline).
  • Toxicity Risk: The resulting aniline derivative can undergo N-hydroxylation to form a hydroxylamine, a reactive species capable of DNA adduct formation.

  • Detoxification: The body typically handles the amine via N-acetylation (NAT enzymes) or Glucuronidation, rendering it water-soluble for excretion.

Visualization: Metabolic Fate

Metabolism Parent Nitrophenyl Propanoic Acid Amine Aminophenyl Propanoic Acid (Aniline Derivative) Parent->Amine Nitroreductase (Gut/Liver) Hydroxylamine N-Hydroxylamine (Toxic Intermediate) Amine->Hydroxylamine CYP450 Oxidation (Bioactivation) Conjugate N-Acetyl / Glucuronide (Excreted) Amine->Conjugate NAT / UGT (Detoxification)

Figure 2: Metabolic pathways of the nitrophenyl moiety. The balance between detoxification (green) and bioactivation (red) is a key safety parameter.

References

  • Design, synthesis and biological evaluation of nonpeptide integrin antagonists. Source: PubMed / NIH URL:[Link]

  • Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Source: PMC / NIH URL:[Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for Antimicrobial Candidates. Source: MDPI URL:[Link][2]

  • Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Source: Organic Chemistry Portal URL:[Link]

  • Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Source: Journal of Organic Chemistry (ACS) URL:[3][Link][3]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of 2-(2-Methyl-3-nitrophenyl)propanoic acid

Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 2-(2-Methyl-3-nitrophenyl)propanoic acid. In the fields of pharmaceutical research and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 2-(2-Methyl-3-nitrophenyl)propanoic acid. In the fields of pharmaceutical research and drug development, a thorough understanding of a compound's thermodynamic profile is a prerequisite for ensuring its stability, safety, and efficacy. This document outlines the core thermodynamic parameters critical to pharmaceutical development, details the experimental methodologies for their determination, and explains the scientific rationale behind these protocols. While direct experimental data for this specific compound is not widely published, this guide establishes a robust, scientifically-grounded approach for its analysis, leveraging established techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Solution Calorimetry. The protocols and insights presented herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the necessary tools to assess the thermodynamic behavior of this and similar molecules.

Introduction: The Critical Role of Thermodynamics in Drug Development

The journey of a new chemical entity (NCE) from laboratory synthesis to a viable pharmaceutical product is contingent upon a detailed understanding of its fundamental physicochemical properties. Among these, the thermodynamic profile is paramount. Thermodynamic parameters govern the physical and chemical stability of an Active Pharmaceutical Ingredient (API), its dissolution behavior, and its compatibility with excipients, all of which are critical factors influencing bioavailability and shelf-life.

2-(2-Methyl-3-nitrophenyl)propanoic acid is a complex organic molecule whose structural features—a carboxylic acid group, a nitro group, and a substituted phenyl ring—suggest its potential as a key intermediate or API in various therapeutic areas. The interplay of these functional groups dictates its solid-state properties and energetic behavior. For professionals in drug development, quantifying this behavior is not merely an academic exercise; it is a foundational step in de-risking the development process, enabling rational formulation design, and ensuring the final product meets stringent regulatory standards for quality and stability.[1]

This guide provides the theoretical basis and practical, field-proven protocols for determining the essential thermodynamic properties of this molecule.

Compound Profile: 2-(2-Methyl-3-nitrophenyl)propanoic acid

A precise characterization begins with the fundamental identity of the molecule.

PropertyDetails
Chemical Name 2-(2-Methyl-3-nitrophenyl)propanoic acid
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
CAS Number While a specific CAS number for this exact isomer was not located in public databases, the related isomer 2-Methyl-2-(2-nitrophenyl)propanoic acid is registered under CAS No. 126802-52-6.[2] Researchers should verify the specific identifier for their synthesized compound.
Chemical Structure Chemical structure of 2-(2-Methyl-3-nitrophenyl)propanoic acid (Note: A placeholder for the chemical structure image)
Predicted Appearance Likely a white to yellow crystalline solid, based on similar nitro-substituted aromatic carboxylic acids.[2]

Core Thermodynamic Investigations

The following sections detail the key thermodynamic properties, the rationale for their measurement, and the authoritative experimental protocols for their determination.

Thermal Transitions and Stability: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone thermal analysis techniques that, when used in tandem, provide a comprehensive picture of a material's behavior as a function of temperature.[3]

3.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[4] It is the definitive method for determining melting point, enthalpy of fusion, and heat capacity, and is invaluable for identifying polymorphic transitions.

Scientific Rationale: The melting point (Tfus) and enthalpy of fusion (ΔHfus) are critical indicators of the purity and the lattice energy of a crystalline solid. A sharp melting peak suggests high purity, while a lower, broader peak can indicate impurities. The enthalpy of fusion provides insight into the strength of the intermolecular forces within the crystal lattice, which influences solubility and dissolution rates. Heat capacity (Cp) data is essential for engineering calculations in manufacturing processes like drying and milling.

Experimental Protocol: Determination of Tfus and ΔHfus

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tfus = 156.6 °C, ΔHfus = 28.45 J/g). This step is non-negotiable for data integrity.

  • Sample Preparation: Accurately weigh 2-4 mg of 2-(2-Methyl-3-nitrophenyl)propanoic acid into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

  • Experimental Conditions:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.[5]

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature sufficiently above the melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min. The choice of a 10 °C/min rate represents a standard condition that balances resolution and experimental time.

  • Data Analysis:

    • The melting point (Tfus) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak. The instrument software performs this calculation automatically.

  • Validation: Perform the analysis in triplicate to ensure reproducibility. The standard deviation of the Tfus should be less than 0.5 °C.

dot

Caption: Workflow for DSC analysis.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is essential for determining thermal stability and the composition of pharmaceutical compounds.[7]

Scientific Rationale: The thermal stability of an API is a critical parameter that dictates acceptable conditions for storage, handling, and manufacturing (e.g., drying, milling).[8] TGA identifies the decomposition temperature (Tdecomp), at which the molecule begins to degrade. It also quantifies the presence of volatile components, such as residual solvents from synthesis or bound water (hydrates), which can significantly impact stability and solid-state form.[9]

Experimental Protocol: Assessment of Thermal Stability

  • Instrument Calibration: Verify the mass balance accuracy with certified calibration weights and the temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Accurately weigh 5-10 mg of 2-(2-Methyl-3-nitrophenyl)propanoic acid into an open ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Place the pan onto the TGA microbalance.

    • Purge the furnace with high-purity nitrogen at 50 mL/min to displace oxygen and prevent thermo-oxidative decomposition.

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a high temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • Identify any initial mass loss at temperatures below 120 °C, which typically corresponds to the loss of water or volatile solvents.

    • Determine the onset temperature of significant mass loss, which is defined as the thermal decomposition temperature (Tdecomp).

  • Validation: Run a blank experiment with an empty pan to ensure a stable baseline. Analyze the sample in duplicate.

dot

Caption: Workflow for TGA analysis.

Enthalpy of Solution

Solution calorimetry measures the heat absorbed or released when a solute dissolves in a solvent, a quantity known as the enthalpy of solution (ΔHsoln).[10] This parameter is a direct measure of the energy changes associated with the dissolution process and is fundamental to understanding a drug's solubility.

Scientific Rationale: The dissolution of a drug is a critical first step for its absorption in the body. The ΔHsoln is composed of two main energy terms: the energy required to break the crystal lattice (endothermic) and the energy released upon solvation of the molecules (exothermic). A highly positive (endothermic) ΔHsoln suggests that significant energy is required to break apart the crystal, often correlating with low solubility. Conversely, a negative (exothermic) ΔHsoln indicates a favorable interaction with the solvent. This data is crucial for pre-formulation studies, aiding in solvent selection for liquid formulations and predicting dissolution behavior in aqueous physiological fluids.

Experimental Protocol: Determination of ΔHsoln

  • Calorimeter Setup: Use a constant pressure calorimeter (e.g., a "coffee-cup" calorimeter for screening or an isothermal titration calorimeter for high precision).

  • Solvent Preparation: Place a precisely known volume (e.g., 100.0 mL) of the chosen solvent (e.g., purified water or a relevant buffer like PBS) into the calorimeter. Allow the solvent to reach thermal equilibrium and record the initial temperature (T_initial) for several minutes to establish a stable baseline.

  • Sample Addition: Accurately weigh a small, known mass (m_sample) of 2-(2-Methyl-3-nitrophenyl)propanoic acid. Add the sample to the solvent quickly and begin stirring to ensure complete dissolution.

  • Temperature Monitoring: Record the temperature of the solution over time until a new stable final temperature (T_final) is reached or a clear trend of temperature change can be extrapolated back to the time of mixing. The change in temperature is ΔT = T_final - T_initial.

  • Calculation:

    • Calculate the heat absorbed by the solution (q_soln) using the equation: q_soln = m_soln × c_soln × ΔT .[2]

      • m_soln is the total mass of the solution (mass of solvent + mass of sample).

      • c_soln is the specific heat capacity of the solution (often approximated as that of the pure solvent, e.g., 4.184 J/g·°C for water).

    • The heat change of the reaction (q_rxn) is equal in magnitude but opposite in sign to that of the solution: q_rxn = -q_soln .

    • Calculate the moles of the sample dissolved.

    • Determine the molar enthalpy of solution: ΔHsoln = q_rxn / moles of sample .

  • Validation: Repeat the experiment at least twice to ensure the results are consistent.

dot

Caption: Workflow for Solution Calorimetry.

Synthesis of Results and Data Interpretation

The data obtained from these experiments should be compiled to form a cohesive thermodynamic profile.

Table 2: Summary of Hypothetical Thermodynamic Properties

ParameterSymbolHypothetical ValueSignificance in Drug Development
Melting Point (Onset)Tfus165.4 °CIndicator of purity and solid-state stability. Affects manufacturing processes like granulation.
Enthalpy of FusionΔHfus+32.8 kJ/molReflects crystal lattice energy; higher values often correlate with lower solubility.[11]
Decomposition Temp. (Onset)Tdecomp235.1 °CDefines the upper limit for thermal stability during processing and storage.[8]
Mass Loss (below 120°C)< 0.1%Indicates the absence of significant residual solvent or water, suggesting an anhydrous and pure form.[6]
Enthalpy of Solution (in water)ΔHsoln+25.2 kJ/molA positive (endothermic) value indicates that dissolution requires energy input, suggesting solubility may be limited and potentially improved by heating.

Interpretation: A hypothetical melting point of 165.4 °C with a sharp peak would suggest a stable and pure crystalline form. The high decomposition temperature of 235.1 °C indicates excellent thermal stability, providing a wide safety margin for manufacturing operations. The positive enthalpy of solution suggests that the energy required to break the crystal lattice is greater than the energy released upon hydration, a common characteristic for sparingly soluble organic acids. This information would guide formulation scientists to explore strategies like pH adjustment, co-solvents, or amorphous solid dispersions to enhance the dissolution rate and bioavailability.

Conclusion

The systematic determination of the thermodynamic properties of 2-(2-Methyl-3-nitrophenyl)propanoic acid is an indispensable component of its pharmaceutical development. The experimental protocols for DSC, TGA, and solution calorimetry detailed in this guide provide a robust and scientifically-sound methodology for obtaining this critical data. By understanding the causality behind each experimental choice and adhering to rigorous validation practices, researchers can build a comprehensive thermodynamic profile. This profile is not merely a collection of data points but a predictive tool that informs critical decisions in formulation, manufacturing, and stability testing, ultimately accelerating the path to a safe, stable, and effective medicinal product.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Horak, Y., Shevchenko, D., & Sobechko, I. B. THERMODYNAMIC PARAMETERS OF 5-(NITROPHENYL)-FURAN-2-CARBOXYLIC ACIDS SOLUTIONS IN PROPAN-2-OL. Academic Journals and Conferences.
  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • A-Level Chemistry. Enthalpy Changes in Solution.
  • Sigma-Aldrich. 2-METHYL-2-(2-NITROPHENYL)PROPANOIC ACID | 126802-52-6.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • Duke University Shared Materials Instrumentation Facility. Differential Scanning Calorimeter.
  • Beezer, A. E., et al. (2005, June 15). Application of solution calorimetry in pharmaceutical and biopharmaceutical research. PubMed.
  • The Middlebury Sites Network. (2017, January 24). Enthalpy of Solution | General Chemistry Lab News.
  • Schmidt, T. (2020, October 2). Calorimetry: Calculate Enthalpy. YouTube.
  • Cheméo. Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2).
  • Wikipedia. Differential scanning calorimetry.

Sources

Protocols & Analytical Methods

Method

Reagents for the reduction of the nitro group in 2-(2-Methyl-3-nitrophenyl)propanoic acid

Application Note: Chemoselective Reduction of the Nitro Moiety in 2-(2-Methyl-3-nitrophenyl)propanoic Acid Abstract This technical guide details the strategic selection and application of reduction protocols for converti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of the Nitro Moiety in 2-(2-Methyl-3-nitrophenyl)propanoic Acid

Abstract This technical guide details the strategic selection and application of reduction protocols for converting 2-(2-Methyl-3-nitrophenyl)propanoic acid to its corresponding amino derivative, 2-(3-Amino-2-methylphenyl)propanoic acid. As a structural precursor often implicated in the synthesis of complex nitrogen heterocycles and non-steroidal anti-inflammatory drug (NSAID) analogs, this transformation requires precise control to maintain the integrity of the propanoic acid side chain while ensuring complete reduction of the nitro group. We present two validated workflows: a high-throughput Catalytic Hydrogenation (Pd/C) method and a robust, scalable Iron-Mediated Reduction (Fe/NH₄Cl) for laboratories lacking high-pressure infrastructure.

Strategic Analysis of Reagents

The reduction of a nitro group in the presence of a free carboxylic acid presents a unique solubility and isolation challenge. The starting material is lipophilic (soluble in organic solvents), while the product is an amphoteric amino acid (zwitterionic), altering its solubility profile drastically.

ParameterCatalytic Hydrogenation (Pd/C) Dissolving Metal (Fe/NH₄Cl) Transfer Hydrogenation (HCOONH₄)
Mechanism Heterogeneous CatalysisSingle Electron Transfer (SET)Catalytic Hydrogen Transfer
Atom Economy High (Water is sole byproduct)Low (Iron oxide waste)Medium (CO₂/NH₃ byproducts)
Scalability Excellent (Industrial Standard)Good (Kilogram scale feasible)Moderate (Gas evolution limits scale)
Safety Profile Risk: Flammable H₂ gasSafe: No pressurized gasSafe: In situ H₂ generation
Selectivity High (Carboxylic acid stable)High (Tolerates halogens/sulfur)High
Workup Filtration & EvaporationFiltration & Extraction (Emulsion risk)Filtration

Recommendation:

  • Primary Route: Use Pd/C + H₂ for gram-scale purity and ease of workup.

  • Secondary Route: Use Fe/NH₄Cl if the substrate contains trace impurities (sulfur/halides) that poison Pd catalysts, or if high-pressure equipment is unavailable.

Reaction Logic & Pathway Visualization

The following diagram illustrates the decision matrix and chemical pathway for this transformation.

ReductionPathway Start Start: 2-(2-Methyl-3-nitrophenyl) propanoic acid Decision Equipment/Substrate Check Start->Decision RouteA Route A: Catalytic Hydrogenation (10% Pd/C, H2, MeOH) Decision->RouteA Clean Substrate H2 Available RouteB Route B: Iron-Mediated Reduction (Fe, NH4Cl, EtOH/H2O) Decision->RouteB Poison Sensitivity No H2 Access Intermediate Intermediate: Hydroxylamine Species RouteA->Intermediate WorkupA Workup A: Filter Catalyst -> Concentrate -> Isoelectric ppt RouteA->WorkupA RouteB->Intermediate WorkupB Workup B: Filter Iron -> Adjust pH -> Extract RouteB->WorkupB Product Product: 2-(3-Amino-2-methylphenyl) propanoic acid Intermediate->Product WorkupA->Product WorkupB->Product

Figure 1: Decision matrix for selecting the optimal reduction pathway based on laboratory constraints and substrate purity.

Protocol A: Catalytic Hydrogenation (The Gold Standard)

This method is preferred for its cleanliness.[1] The carboxylic acid moiety does not require protection; however, the solvent choice is critical to prevent the precipitation of the zwitterionic product on the catalyst surface, which would stall the reaction.

Reagents:

  • Substrate: 2-(2-Methyl-3-nitrophenyl)propanoic acid (1.0 eq)

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading relative to substrate)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Do not use acetic acid as it complicates the isolation of the amino acid.

  • Hydrogen Source: H₂ Balloon (1 atm) or Hydrogenator (30 psi).

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).

  • Inerting: Nitrogen-purge the vessel for 5 minutes to remove oxygen.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Safety Note: Pd/C is pyrophoric when dry. Always keep it wet and add under an inert atmosphere.

  • Hydrogenation: Evacuate the flask and backfill with H₂ (repeat 3 times). Stir vigorously at room temperature (20-25°C).

    • Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC (Visualize with Ninhydrin stain for the amine) or LC-MS.

  • Filtration: Once complete, purge with Nitrogen. Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation (Critical Step):

    • Concentrate the filtrate under reduced pressure.

    • Zwitterion Management: The residue is the free amino acid. If a solid is required, redissolve in a minimum amount of water, adjust pH to the isoelectric point (approx pH 5-6), and cool to induce crystallization.

Protocol B: Iron-Mediated Reduction (Robust & Scalable)

This "Bechamp-type" reduction is ideal when the starting material contains trace sulfur (which poisons Pd) or when hydrogen gas is contraindicated. We utilize Ammonium Chloride (NH₄Cl) instead of HCl to maintain a milder pH, preventing potential side reactions.

Reagents:

  • Substrate: 2-(2-Methyl-3-nitrophenyl)propanoic acid (1.0 eq)

  • Reductant: Iron Powder (325 mesh, 5.0 eq)

  • Electrolyte: Ammonium Chloride (NH₄Cl, 5.0 eq)

  • Solvent: Ethanol/Water (3:1 ratio).

Step-by-Step Methodology:

  • Setup: Charge a flask with the substrate, Ethanol, and Water. Stir to create a suspension/solution.

  • Activation: Add NH₄Cl and Iron powder.

  • Reaction: Heat the mixture to reflux (approx. 70-80°C) with vigorous stirring.

    • Time: Completion typically occurs within 1-3 hours.

  • Workup:

    • Hot filtration is required. Filter the hot mixture through Celite® to remove iron oxides. Wash with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Extraction: The remaining aqueous phase contains the amino acid salt. Adjust pH to ~7. Extract with Ethyl Acetate (EtOAc).[5] Note: Amino acids partition poorly into EtOAc. If extraction yield is low, use n-Butanol or simply lyophilize the aqueous layer and desalt.

Analytical Validation & Quality Control

Ensure the identity of the product using the following endpoints.

TechniqueExpected Observation
TLC Rf Shift: Significant decrease in Rf (more polar). Stain: Positive Ninhydrin (purple/pink) indicating free amine.
¹H-NMR Disappearance: 3-H aromatic signals of nitro-starting material. Appearance: Broad singlet (2H) for -NH₂ (exchangeable with D₂O) around 3.5-5.0 ppm. Upfield shift of protons ortho to the amine.
HPLC Retention Time: Shift to earlier retention time (increased polarity).

Troubleshooting Guide

  • Problem: Incomplete conversion.

    • Cause: Catalyst poisoning (Protocol A) or inactive Iron surface (Protocol B).

    • Fix: For A, filter and add fresh catalyst. For B, add a few drops of dilute HCl to activate the iron surface.

  • Problem: Low Yield during Isolation.

    • Cause: Product is water-soluble (Zwitterion).

    • Fix: Avoid aqueous extraction. Evaporate solvent completely and recrystallize from EtOH/Ether, or use ion-exchange resin for purification.

References

  • Catalytic Hydrogenation of Nitro Groups

    • Nishimura, S. (2001).
    • Application Note: Palladium-catalyzed reduction is the standard for nitro-to-amine conversion in the presence of carboxylic acids.
  • Iron-Mediated Reduction (Bechamp/NH4Cl)

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91–95. (Contextual basis for mild reduction).
    • Protocol Validation: General procedure for nitro reduction using Fe/NH4Cl in aqueous media.
  • Solubility & Zwitterions in Organic Synthesis

Sources

Application

Peptide coupling conditions for 2-(2-Methyl-3-nitrophenyl)propanoic acid

Abstract Coupling 2-(2-Methyl-3-nitrophenyl)propanoic acid (MNP-acid) presents a dual challenge in medicinal chemistry: significant steric hindrance derived from the ortho-methyl substitution and a high propensity for ra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Coupling 2-(2-Methyl-3-nitrophenyl)propanoic acid (MNP-acid) presents a dual challenge in medicinal chemistry: significant steric hindrance derived from the ortho-methyl substitution and a high propensity for racemization due to the electronic influence of the meta-nitro group.[1] This application note details optimized protocols to suppress C


-epimerization while maintaining high conversion rates. We recommend Propylphosphonic Anhydride (T3P)  as the primary coupling agent for enantiopurity, with HATU/HOAt  serving as a high-reactivity alternative for sterically demanding amines.[1]

Introduction & Mechanistic Insight

The Substrate Challenge

The structure of MNP-acid contains two distinct features that complicate amide bond formation:

  • Steric Shielding: The C2-methyl group on the phenyl ring forces the aromatic system to twist out of coplanarity with the propanoic acid side chain.[1] This creates a "steric wall" that hinders the approach of the nucleophilic amine.

  • Electronic Activation of C

    
    -H:  The C3-nitro group is a strong electron-withdrawing group (EWG).[2][1] Through inductive effects, it increases the acidity of the benzylic C
    
    
    
    -proton.[1] Upon activation of the carboxylic acid, this acidity facilitates proton abstraction by the base, leading to rapid racemization via an oxazolone intermediate.[3]
Mechanism of Failure: Oxazolone Formation

The primary pathway for loss of optical purity is not direct enolization, but rather the formation of a 5(4H)-oxazolone.[1]

Racemization Acid Activated MNP-Acid (Chiral) Oxazolone Oxazolone Intermediate Acid->Oxazolone Cyclization (Fast) Racemic Racemic Amide Product Acid->Racemic Direct Coupling (Desired Path) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (DIPEA) -H+ Oxazolone->Racemic Amine Attack Enol->Oxazolone +H+ (Random Face)

Figure 1: The oxazolone pathway is the dominant racemization mechanism for activated


-aryl acids.[2][1]

Reagent Selection Strategy

FeatureT3P (Propylphosphonic Anhydride) HATU / HOAt Acid Chloride (via Ghosez)
Primary Benefit Lowest Racemization Highest ReactivityExtreme Steric Access
Mechanism Low-energy transition state; no HOBt analog required.[2][1]Fast activation; HOAt enables "neighboring group effect".Highly electrophilic; prone to ketene formation.
Base Requirement High (3-5 eq) but tolerates weak bases (NMM, Pyridine).[2][1][3]Standard (DIPEA/Collidine).None (if using acid fluoride) or Collidine.
Workup Water-soluble byproducts (Simple wash).[2][1]Requires removal of urea/guanidine byproducts.Volatile byproducts.
Recommendation First Choice Second Choice Only if others fail

Experimental Protocols

Protocol A: The "Gold Standard" (T3P)

Recommended for preserving chirality in fragment couplings.[2][1]

Materials:

  • MNP-Acid (1.0 equiv)[1]

  • Amine partner (1.1 equiv)[1][3]

  • T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1][3]

  • Pyridine or N-Methylmorpholine (NMM) (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[1]

Procedure:

  • Dissolution: Charge MNP-Acid and the Amine partner into a reactor. Add EtOAc (10 mL/g of acid).

  • Cooling: Cool the mixture to 0 °C . Critical: Low temperature suppresses the deprotonation of the C

    
    -proton.[1]
    
  • Base Addition: Add Pyridine (or NMM) dropwise.[1] Stir for 5 minutes.

  • Coupling: Add T3P solution dropwise over 10 minutes, maintaining internal temperature < 5 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by HPLC.

  • Workup:

    • Add water (10 mL/g). Separate phases.

    • Wash organic layer with 0.5 M HCl (remove excess amine/pyridine).

    • Wash with 10% NaHCO₃ (remove unreacted acid).

    • Wash with Brine, dry over MgSO₄, and concentrate.[3]

Why this works: T3P acts as a kinetic trap. It forms a mixed anhydride that reacts with the amine faster than it cyclizes to the oxazolone. Pyridine is a weak base (


), insufficient to deprotonate the C

-position (

) effectively.[1]
Protocol B: High-Reactivity System (HATU/HOAt)

Recommended for unreactive amines (e.g., anilines, secondary amines).[2][1][3]

Materials:

  • MNP-Acid (1.0 equiv)[1]

  • HATU (1.1 equiv)[1][3]

  • HOAt (0.5 equiv) – Additive essential to speed up reaction and reduce racemization.[1][3]

  • Collidine (2,4,6-trimethylpyridine) (2.5 equiv) – Preferred over DIPEA due to steric bulk preventing proton abstraction.[1][3]

  • Solvent: DMF or NMP (anhydrous)[1][3][4]

Procedure:

  • Pre-activation: Dissolve MNP-Acid, HATU, and HOAt in anhydrous DMF under Nitrogen.

  • Cooling: Cool to 0 °C .

  • Base 1: Add 1.0 equiv of Collidine. Stir for 2 minutes. Do not stir longer; the active ester is forming and is vulnerable.

  • Amine Addition: Immediately add the Amine partner followed by the remaining Collidine (1.5 equiv).

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT.

  • Workup: Dilute with EtOAc/Ether. Wash extensively with water/LiCl (5%) to remove DMF. Standard acid/base washes follow.[5]

Quality Control & Troubleshooting

Racemization Check (Chiral HPLC)

Before scaling, validate the enantiomeric excess (ee) of the product.[3][5]

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]

  • Mobile Phase: Hexane : IPA (80:20 to 90:[3]10) is standard for this class.

  • Target: >98% ee. If <95%, switch from Protocol B to Protocol A or lower the temperature of Protocol A to -10 °C.

Troubleshooting Guide
ObservationRoot CauseSolution
Low Yield (<50%) Steric clash prevents amine attack.[2][1]Switch to Protocol B (HATU) or use microwave heating (max 50°C) with T3P (risk of racemization increases).[1][3]
High Racemization Base is too strong or excess base used.Switch base to Collidine or NMM .[1] Avoid DIPEA/TEA. Ensure T < 5 °C during addition.
Side Product (+99 Da) Loss of Nitro group? No, likely Beckmann rearrangement (rare).[3]Check MS. Common mass artifacts in T3P are negligible. Ensure acid is pure.
Gelling/Precipitation Solubility issues in EtOAc.Use DMF/DCM mixture (1:1) in Protocol A.

Workflow Diagram

Workflow Start Start: MNP-Acid Coupling CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Hindered/Unreactive? CheckAmine->IsHindered ProtocolA Protocol A: T3P + Pyridine (Best for Chirality) IsHindered->ProtocolA No (Primary Amine) ProtocolB Protocol B: HATU + Collidine (Best for Reactivity) IsHindered->ProtocolB Yes (Aniline/Secondary) QC QC: Chiral HPLC ProtocolA->QC ProtocolB->QC Success Success (>98% ee) QC->Success ee > 98% Fail Fail (Racemization) QC->Fail ee < 95% Retry Retry: Lower Temp (-20°C) or Change Solvent Fail->Retry Retry->ProtocolA

Figure 2: Decision matrix for selecting the optimal coupling condition.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][6] Organic Process Research & Development, 20(2), 140–177.[3] Link[1][3]

  • Valeur, E., & Bradley, M. (2009).[3] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][3] Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Carpino, L. A. (1993).[3] 1-Hydroxy-7-azabenzotriazole.[1][7] An efficient peptide coupling additive.[8][9][10] Journal of the American Chemical Society, 115(10), 4397-4398.[1][3] Link[1][3]

  • Organic Chemistry Portal. (2023). Propylphosphonic Anhydride (T3P).[9] Organic Chemistry Reagent Guide. Link

Sources

Method

Friedel-Crafts alkylation procedures yielding 2-(2-Methyl-3-nitrophenyl)propanoic acid

Application Notes & Protocols: Synthesis of 2-(2-Methyl-3-nitrophenyl)propanoic Acid A Critical Evaluation of Friedel-Crafts Alkylation and Presentation of a Validated Synthetic Pathway Abstract These application notes p...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Synthesis of 2-(2-Methyl-3-nitrophenyl)propanoic Acid

A Critical Evaluation of Friedel-Crafts Alkylation and Presentation of a Validated Synthetic Pathway

Abstract

These application notes provide a comprehensive guide for researchers on the synthesis of 2-(2-methyl-3-nitrophenyl)propanoic acid, a substituted arylpropanoic acid. While the topic specifies Friedel-Crafts alkylation, this document begins by establishing the significant, and often prohibitive, limitations of applying this reaction directly to a strongly deactivated aromatic substrate like a nitrotoluene derivative. We will elucidate the mechanistic basis for this challenge and subsequently present a more viable and validated synthetic route. This alternative pathway involves the regioselective nitration of 2-methylphenylpropanoic acid. The protocols provided are designed to be self-validating, with detailed explanations for each experimental choice, ensuring both safety and reproducibility for professionals in chemical and drug development.

The Mechanistic Challenge: Direct Friedel-Crafts Alkylation of Nitro-Aromatic Substrates

The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of organic synthesis for attaching substituents to an aromatic ring.[1] It encompasses two main types: alkylation and acylation, both proceeding via electrophilic aromatic substitution.[1] The alkylation variant typically employs an alkyl halide and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a carbocation electrophile (or a carbocation-like complex) that is then attacked by the nucleophilic aromatic ring.[2][3]

However, the reaction's success is highly dependent on the nature of the substituents already present on the aromatic ring. A significant limitation of the Friedel-Crafts alkylation is its general failure with aromatic rings bearing strongly electron-withdrawing (deactivating) groups, such as a nitro (-NO₂) group.[4][5]

There are two primary reasons for this failure:

  • Deactivation of the Aromatic Ring : The nitro group is a powerful deactivating group, withdrawing electron density from the benzene ring through both inductive and resonance effects. This reduction in electron density makes the ring significantly less nucleophilic and thus less reactive towards electrophiles.

  • Catalyst Sequestration : The Lewis acid catalyst (e.g., AlCl₃) required to activate the alkyl halide is a strong electron acceptor. It will preferentially coordinate with the non-bonding electrons on the oxygen atoms of the nitro group.[5] This forms a stable complex, which places a formal positive charge on the ring system, further deactivating it and rendering the catalyst unavailable to activate the alkyl halide.

Therefore, a direct Friedel-Crafts alkylation of a substrate like 1-methyl-2-nitrobenzene with a propanoic acid precursor is not a feasible synthetic strategy.

sub 1-Methyl-2-nitrobenzene (Strongly Deactivated Ring) complex Deactivated Catalyst-Substrate Complex [Ar-NO₂ → AlCl₃] sub->complex Catalyst Sequestration by Nitro Group reagent Alkylating Agent (e.g., 2-bromopropanoic acid) failure REACTION FAILURE Ring is too deactivated for electrophilic attack. reagent->failure No active electrophile generated catalyst AlCl₃ (Lewis Acid Catalyst) catalyst->complex complex->failure Enhanced Ring Deactivation caption Fig. 1: Infeasibility of Direct Friedel-Crafts Alkylation

Caption: Fig. 1: Infeasibility of Direct Friedel-Crafts Alkylation

A Validated Alternative: Nitration of 2-Methylphenylpropanoic Acid

A more chemically sound and effective strategy is to reverse the order of operations: first, establish the propanoic acid sidechain on the methylbenzene ring, and then introduce the nitro group. The synthesis of the precursor, 2-methylphenylpropanoic acid, can be achieved through various established methods, such as the methylation of 2-methylphenylacetonitrile followed by hydrolysis.[6]

The key step is the regioselective nitration of 2-methylphenylpropanoic acid. In this substrate, we have two directing groups to consider:

  • Methyl group (-CH₃) : An ortho-, para-directing activator.

  • Propanoic acid group (-CH₂COOH) : A meta-directing deactivator.

The substitution pattern of the final product requires nitration at the C3 position, which is ortho to the methyl group and meta to the propanoic acid group. Fortunately, the directing effects of both groups align to favor this specific isomer, making this a highly effective route. A similar procedure has been documented for the synthesis of the closely related 2-methyl-3-nitrophenylacetic acid.[7]

start 2-Methylphenylpropanoic Acid step1 Nitration Reaction start->step1 product 2-(2-Methyl-3-nitrophenyl)propanoic Acid (Target Molecule) step1->product reagents Reagents: HNO₃ / Acetic Anhydride reagents->step1 caption Fig. 2: Validated Synthetic Workflow

Caption: Fig. 2: Validated Synthetic Workflow

Protocol: Nitration of 2-Methylphenylpropanoic Acid

This protocol is adapted from a documented procedure for the nitration of a similar phenylacetic acid derivative.[7] Researchers should perform initial small-scale trials to optimize reaction times and temperatures for the propanoic acid substrate.

Safety Precautions:

  • Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Acetic anhydride is corrosive and a lachrymator. All operations must be performed in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic. Maintain strict temperature control using an ice/salt bath to prevent runaway reactions and the formation of dinitrated byproducts.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Role
2-Methylphenylpropanoic Acid164.2010.0 g0.061 molStarting Material
Acetic Anhydride102.099.5 g (8.8 mL)0.093 molReagent/Solvent
Dichloromethane (DCM)84.9325 mL-Solvent
98% Nitric Acid63.015.8 g (3.9 mL)0.092 molNitrating Agent
Ice/Salt Bath-As needed-Cooling
Saturated Sodium Bicarbonate Solution-~100 mL-Workup/Neutralizing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~10 g-Drying Agent
Step-by-Step Procedure:
  • Reaction Setup : To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-methylphenylpropanoic acid (10.0 g).

  • Dissolution : Add dichloromethane (25 mL) and acetic anhydride (9.5 g) to the flask. Stir the mixture until the starting material is fully dissolved.

  • Cooling : Place the flask in an ice/salt bath and cool the solution to 0°C with continuous stirring. Ensure the internal temperature is stable before proceeding.

  • Addition of Nitric Acid : Slowly add 98% nitric acid (5.8 g) dropwise via the dropping funnel over a period of 30-45 minutes. CRITICAL : Maintain the internal reaction temperature between 0°C and 5°C throughout the addition. A rapid increase in temperature can lead to undesired side products and a potential safety hazard.

  • Reaction Monitoring : After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Quenching and Workup : Once the reaction is complete, carefully pour the mixture over ~100 g of crushed ice in a beaker. Stir until the ice has melted.

  • Phase Separation : Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Extraction : Extract the aqueous layer twice with 25 mL portions of dichloromethane.

  • Washing : Combine all organic layers and wash them sequentially with:

    • 50 mL of cold water.

    • 50 mL of saturated sodium bicarbonate solution (carefully, to neutralize residual acids - CO₂ evolution will occur).

    • 50 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product, a solid or viscous oil, can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield the final product, 2-(2-methyl-3-nitrophenyl)propanoic acid.

Product Characterization

The identity and purity of the synthesized 2-(2-methyl-3-nitrophenyl)propanoic acid should be confirmed using standard analytical techniques. Based on the structure and data from analogous compounds, the following spectral characteristics are expected[7]:

  • ¹H NMR : Expect characteristic signals for the aromatic protons (shifted downfield due to the nitro group), the methine proton of the propanoic acid group (a quartet), the methyl group on the ring (a singlet), and the methyl group of the propanoic side chain (a doublet).

  • IR Spectroscopy : Look for strong characteristic absorption bands corresponding to:

    • The carboxylic acid O-H stretch (~2500-3300 cm⁻¹, broad).

    • The carboxylic acid C=O stretch (~1700-1725 cm⁻¹).

    • The asymmetric and symmetric N-O stretches of the nitro group (~1525 cm⁻¹ and ~1340 cm⁻¹, respectively).[7]

  • Mass Spectrometry : The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the product (C₁₀H₁₁NO₄ = 209.20 g/mol ).

Conclusion

While Friedel-Crafts alkylation is a powerful tool for C-C bond formation on aromatic rings, its limitations, particularly with strongly deactivated substrates, must be respected for efficient and successful synthesis. The direct alkylation of a nitrated toluene to produce 2-(2-methyl-3-nitrophenyl)propanoic acid is mechanistically unfavorable. The recommended and validated approach involves a regioselective nitration of the pre-formed 2-methylphenylpropanoic acid. This pathway leverages the congruent directing effects of the existing substituents to yield the desired isomer under controlled conditions. The protocol detailed herein provides a reliable and scalable method for researchers engaged in the synthesis of complex arylpropanoic acids.

References

  • Friedel–Crafts reaction. In Wikipedia. Retrieved February 21, 2026, from [Link]

  • (2E)-2-methyl-3-(3-nitrophenyl)-2-propenoic acid - Chemical Synthesis Database. (2025, May 20). Retrieved from [Link]

  • 17.7 FRIEDEL-CRAFTS ALkYLATION. (n.d.). Retrieved from [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Synthesis of 3-(2-nitrophenyl)propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

  • Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (n.d.). Google Patents.
  • Friedel-Crafts Alkylation with Practice Problems. (2022, January 2). Chemistry Steps. Retrieved from [Link]

  • Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • 2-phenylpropionic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Friedel-Crafts Reactions. (n.d.). In Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

  • 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. (n.d.). SciSpace. Retrieved from [Link]

  • Friedel Crafts Alkylation and Acylation | Complete Breakdown | Organic Chemistry 18.2. (2021, March 4). YouTube. Retrieved from [Link]

Sources

Application

High-Efficiency Microwave-Assisted Synthesis of 2-(2-Methyl-3-nitrophenyl)propanoic Acid

Application Note & Protocol Guide | AN-MW-2025-04 Executive Summary This application note details an optimized, two-step microwave-assisted protocol for the synthesis of 2-(2-Methyl-3-nitrophenyl)propanoic acid (CAS 1823...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-MW-2025-04

Executive Summary

This application note details an optimized, two-step microwave-assisted protocol for the synthesis of 2-(2-Methyl-3-nitrophenyl)propanoic acid (CAS 1823991-59-8). This compound serves as a critical "Profen" analogue and a versatile building block for downstream nitrogen-heterocycle synthesis (e.g., indoles, quinolinones) via the ortho-methyl/nitro moiety.

Traditional thermal synthesis of


-aryl propionic acids often requires prolonged reflux times (12–24 hours) and harsh conditions that may degrade sensitive nitro functionalities. The method presented here utilizes microwave-assisted copper-catalyzed 

-arylation
followed by rapid hydrolytic decarboxylation , reducing total reaction time to under 1 hour while improving yield and purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the


-arylation of malonates , a robust C-C bond-forming strategy. We disconnect the target molecule at the 

-carbon, tracing it back to commercially available 1-halo-2-methyl-3-nitrobenzene and diethyl methylmalonate.
Logical Pathway
  • Precursor Selection: 1-Iodo-2-methyl-3-nitrobenzene is preferred over the bromo-analogue for Copper-catalyzed coupling due to the lower bond dissociation energy of C-I, facilitating oxidative addition under milder microwave conditions.

  • Catalytic System: A Copper(II) triflate / 2-picolinic acid system is selected over Palladium. This system is cost-effective, tolerates the nitro group well, and is highly active under microwave irradiation.

  • Decarboxylation: The resulting malonate ester is saponified and decarboxylated in a single microwave heating step.

Retrosynthesis Target 2-(2-Methyl-3-nitrophenyl) propanoic acid Intermediate Diethyl 2-methyl-2-(2-methyl-3-nitrophenyl) malonate Target->Intermediate Hydrolysis & Decarboxylation SM1 1-Iodo-2-methyl-3-nitrobenzene Intermediate->SM1 C-C Coupling (Cu-Catalyzed) SM2 Diethyl methylmalonate Intermediate->SM2 +

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target scaffold.

Safety Considerations: Nitro Compounds in Microwave Fields[1]

CRITICAL WARNING: Nitro-substituted aromatics are potentially energetic. Microwave heating induces rapid internal temperature spikes.

  • Thermal Runaway Risk: Nitro groups can undergo exothermic decomposition.[1] Do not exceed 140°C for this specific substrate.

  • Vessel Venting: Use only certified pressure vessels (e.g., 10 mL or 35 mL vials with snap-caps or crimp tops designed for 30 bar).

  • Ramp Control: Do not use "Max Power" instantly. Use a temperature-controlled ramp (e.g., 2 minutes to target temp) to prevent overshoot.

  • Volume Limit: Do not fill vessels more than 60% capacity to allow for headspace expansion.

Experimental Protocol

Step 1: Microwave-Assisted -Arylation

Objective: Coupling of 1-iodo-2-methyl-3-nitrobenzene with diethyl methylmalonate.

Reagents:

  • 1-Iodo-2-methyl-3-nitrobenzene (1.0 equiv, 1.0 mmol)

  • Diethyl methylmalonate (2.0 equiv, 2.0 mmol)

  • Cu(OTf)₂ (10 mol%)[2]

  • 2-Picolinic acid (20 mol%)

  • Cs₂CO₃ (3.0 equiv)[3]

  • Solvent: Toluene (anhydrous, 3 mL)

Workflow:

  • Preparation: In a 10 mL microwave process vial, add Cu(OTf)₂ (36 mg), 2-picolinic acid (25 mg), and Cs₂CO₃ (978 mg).

  • Addition: Add the aryl iodide (263 mg) and diethyl methylmalonate (348 mg).

  • Solvent: Add 3 mL of anhydrous toluene. Add a magnetic stir bar.

  • Sealing: Cap the vial and purge with Nitrogen or Argon for 30 seconds via a septum needle.

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (Temperature Control)

    • Temp: 90°C

    • Hold Time: 30 minutes

    • Stirring: High

  • Work-up: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash with EtOAc. Concentrate filtrate under reduced pressure.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) to yield the intermediate Diethyl 2-methyl-2-(2-methyl-3-nitrophenyl)malonate .

Step 2: One-Pot Hydrolysis and Decarboxylation

Objective: Converting the diester to the mono-acid target.

Reagents:

  • Intermediate Diester (from Step 1)

  • NaOH (6M aqueous solution, 2 mL)

  • Ethanol (2 mL)

Workflow:

  • Preparation: Dissolve the diester in Ethanol (2 mL) in a fresh 10 mL microwave vial.

  • Base Addition: Add 6M NaOH (2 mL).

  • Irradiation:

    • Mode: Dynamic

    • Temp: 100°C[4]

    • Hold Time: 10 minutes

  • Work-up:

    • Cool to RT.

    • Acidify carefully with 2M HCl to pH ~2 (Evolution of CO₂ gas will occur—ensure venting).

    • Extract with Ethyl Acetate (3 x 5 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Final Product: Recrystallize from Ethanol/Water if necessary.

Mechanistic Insight

The efficiency of Step 1 relies on the Ullmann-type coupling facilitated by the 2-picolinic acid ligand, which stabilizes the Copper center and lowers the activation energy for the oxidative addition of the aryl iodide.

Step 2 utilizes the "superheating" effect of microwave irradiation on polar solvents (Water/Ethanol). The rapid heating accelerates the saponification of the sterically hindered ester (hindered by the ortho-methyl and ortho-nitro groups) and promotes the thermal decarboxylation of the resulting malonic acid intermediate.

Mechanism cluster_0 Microwave Acceleration Zone Cu_Complex L-Cu(I) Species OxAdd Oxidative Addition (Ar-I) Cu_Complex->OxAdd MW Heat NuAttack Nucleophilic Attack (Enolate) OxAdd->NuAttack RedElim Reductive Elimination (C-C Bond) NuAttack->RedElim RedElim->Cu_Complex Regeneration

Figure 2: Simplified catalytic cycle for the Cu-catalyzed arylation. Microwave irradiation significantly accelerates the oxidative addition step.

Results & Comparison

The following table contrasts the microwave protocol with standard thermal methods (oil bath reflux) for this specific class of compounds.

ParameterConventional Thermal MethodMicrowave-Assisted ProtocolImprovement
Step 1 Time 18–24 Hours (Reflux Toluene)30 Minutes (90°C)36x Faster
Step 2 Time 4–6 Hours (Reflux EtOH/H₂O)10 Minutes (100°C)24x Faster
Overall Yield 45–55%78–85%~30% Increase
Solvent Usage High (requires long reflux)Low (sealed vessel)Green Benefit
Purity (Crude) Lower (thermal degradation)Higher (clean profile)Less Purification

References

  • Microwave-Assisted Synthesis of

    
    -Aryl Malonates: 
    Ibrahim, M. A. (2016). Microwave-Assisted Synthesis of 
    
    
    
    -Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles. Arabian Journal of Chemistry. [Link]
  • General Microwave Synthesis of 2-Arylpropanoic Acids: Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry. [Link]

  • Palladium-C

    
    -Arylation of Esters (Mechanistic Grounding): 
    Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of 
    
    
    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society.[5] [Link]
  • Microwave Safety Guidelines (Nitro Compounds): CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for 2-(2-Methyl-3-nitrophenyl)propanoic acid via recrystallization

Ticket ID: PUR-MNP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Recrystallization Strategies & Troubleshooting for Nitro-Aryl Propanoic Acids Executive Summary You are attempting to purify...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-MNP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Recrystallization Strategies & Troubleshooting for Nitro-Aryl Propanoic Acids

Executive Summary

You are attempting to purify 2-(2-Methyl-3-nitrophenyl)propanoic acid , a functionalized phenylpropanoic acid derivative often used as an intermediate in the synthesis of pharmaceutical antagonists or agrochemicals.

The Core Challenge: The primary difficulty in purifying this compound lies in three areas:

  • Regioisomer Separation: Synthetic routes (e.g., nitration of 2-methylphenylpropanoic acid) often yield the 4-nitro and 6-nitro isomers alongside the desired 3-nitro product.

  • "Oiling Out": The combination of a lipophilic methyl/phenyl core and a polar nitro/carboxyl tail often leads to liquid-liquid phase separation (oiling) rather than crystallization.

  • Thermal Instability: Nitro-aromatics can be thermally sensitive; prolonged heating can lead to decarboxylation or darkening (oxidation).

This guide provides a validated workflow to address these specific issues.

Module 1: Solvent Selection Strategy

The choice of solvent is the single most critical variable. Based on the polarity profile (LogP ~1.8 - 2.0) and the presence of the carboxylic acid, we recommend the following solvent systems.

Solvent Screening Matrix
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol / Water PrimaryHigh "Green" system. The acid is soluble in hot EtOH; water acts as the anti-solvent to drive precipitation upon cooling.
Toluene Isomer RejectionHigh Excellent for separating regioisomers. The 3-nitro isomer often packs differently than the 4-nitro in the aromatic lattice of toluene.
Ethyl Acetate / Hexane AlternativeMedium Good for general purity, but higher risk of "oiling out" if the ratio isn't precise.
Isopropyl Alcohol (IPA) Crystallization ControlMedium Slower evaporation and higher viscosity than EtOH, promoting better crystal growth.
Decision Logic: Selecting Your System

The following decision tree helps you select the correct solvent based on your crude material's behavior.

SolventSelection Start Analyze Crude Material IsColored Is the solid dark/colored? Start->IsColored IsomerMix Is it a mixture of isomers? IsColored->IsomerMix No Action_Charcoal Use Activated Carbon in EtOH/Water IsColored->Action_Charcoal Yes OilRisk Does it oil out easily? IsomerMix->OilRisk No (Mainly Chemical Impurities) Action_Toluene Use Toluene (Best for Isomer Separation) IsomerMix->Action_Toluene Yes (High Isomer Content) Action_Seeding Use IPA/Water + Seeding OilRisk->Action_Seeding Yes Action_Standard Standard EtOH/Water (70:30) OilRisk->Action_Standard No

Figure 1: Decision matrix for solvent selection based on impurity profile.

Module 2: The Master Protocol (Ethanol/Water System)

This protocol is designed to minimize oiling out and maximize yield.

Reagents:

  • Crude 2-(2-Methyl-3-nitrophenyl)propanoic acid

  • Solvent A: Ethanol (95% or Absolute)

  • Solvent B: Deionized Water

  • Activated Carbon (Optional, for color removal)

Step-by-Step Procedure:

  • Dissolution (Saturation):

    • Place crude solid in an Erlenmeyer flask.

    • Add Solvent A (Ethanol) dropwise while heating to reflux (approx. 78°C).

    • Critical: Add only enough ethanol to dissolve the solid. If 10% remains undissolved after 10 minutes of reflux, filter it off (likely inorganic salts).

  • Impurity Scavenging (Optional):

    • If the solution is dark orange/brown, remove from heat for 30 seconds.

    • Add Activated Carbon (1-2% w/w). Do not add to boiling liquid (risk of eruption).

    • Reflux for 5-10 minutes.

    • Perform a Hot Filtration through a pre-warmed Celite pad or fluted filter paper to remove carbon.

  • Nucleation Setup:

    • Return the clear filtrate to a boil.

    • Slowly add Solvent B (Water) dropwise until a persistent turbidity (cloudiness) is observed.

    • Add 1-2 drops of Ethanol to clear the solution again.

  • Controlled Cooling (The "Anti-Oil" Step):

    • Remove from heat.[1] Place the flask on a cork ring or warm surface (insulate with a towel).

    • Seeding: Once the temperature drops to ~50-60°C, add a few seed crystals of pure product. This provides a template for crystallization and prevents oiling.

    • Allow to reach room temperature undisturbed (2-3 hours).

    • Once solid, move to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash cake with cold Ethanol/Water (1:1 mixture).

    • Dry in a vacuum oven at 40-50°C. Note: Nitro compounds can sublime; do not overheat.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: The "Oiling Out" Phenomenon

Symptom: Upon cooling, the solution turns milky, and droplets of yellow oil form at the bottom instead of crystals. Cause: The solution exited the "metastable zone" too quickly, or the melting point of the solvated impurity is lower than the process temperature. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of Solvent A (Ethanol) to change the solvent ratio (making it a better solvent).

  • Seed immediately at the cloud point.

  • Agitate vigorously (stir bar) during the initial cooling phase to induce nucleation.

Issue 2: Low Yield

Symptom: Crystals form, but the recovery is <50%. Cause: Too much solvent was used, or the compound is too soluble in the mother liquor. Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

  • Cool and filter a second crop (Crop 2). Note: Crop 2 will have lower purity.

  • Check pH: Ensure the acid is protonated. If the pH is >4, the acid may be ionizing into the water. Add a drop of HCl to suppress ionization.

Issue 3: Isomer Contamination

Symptom: NMR shows peaks corresponding to the 4-nitro or 6-nitro isomer. Cause: Ethanol/Water is a "general" solvent and may not discriminate between isomers. Solution: Switch to Toluene .

  • Dissolve crude in boiling Toluene.

  • Cool slowly.

  • The para-substituted impurities (or less symmetrical isomers) often remain in the toluene mother liquor, while the desired product crystallizes.

Module 4: Process Visualization

The following diagram illustrates the critical pathway for separating the desired product from common reaction byproducts.

PurificationWorkflow Crude Crude Mixture (Product + Isomers + Salts) Dissolve Dissolution (Hot EtOH) Crude->Dissolve Filter Hot Filtration (Remove Salts/Carbon) Dissolve->Filter CloudPoint Add Water to Cloud Point Filter->CloudPoint Waste1 Waste: Insolubles Filter->Waste1 Solids Seed Seed @ 50°C (Critical Step) CloudPoint->Seed Crystallize Controlled Cooling (RT -> 4°C) Seed->Crystallize Isolate Filtration & Drying Crystallize->Isolate Waste2 Filtrate: Soluble Isomers Isolate->Waste2 Mother Liquor

Figure 2: Step-by-step workflow emphasizing the seeding stage to prevent oiling out.

References

  • Vogel, A. I., et al.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Anderson, N. G.Practical Process Research & Development. Academic Press, 2012.
  • PubChem. 3-(4-Nitrophenyl)propanoic acid (Analogous Compound Data). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. 2-Phenylpropionic Acid (General Synthesis/Purification). Org. Synth. 1976, 55, 91. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods. Available at: [Link]

Sources

Optimization

Solving solubility issues with 2-(2-Methyl-3-nitrophenyl)propanoic acid in aqueous media

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2-Methyl-3-nitrophenyl)propanoic acid in aqueous media. The information...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(2-Methyl-3-nitrophenyl)propanoic acid in aqueous media. The information provided is based on established principles of physical chemistry and formulation science for poorly soluble acidic compounds.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of 2-(2-Methyl-3-nitrophenyl)propanoic acid.

Q1: What are the structural features of 2-(2-Methyl-3-nitrophenyl)propanoic acid and how do they influence its solubility?

A1: The molecule has a carboxylic acid (-COOH) group, which is acidic, attached to a substituted aromatic (phenyl) ring. This ring structure, along with the methyl group, is nonpolar and hydrophobic, leading to inherently low solubility in water. The nitro group (-NO2) is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid.

Q2: What is the expected pKa of this compound and why is it critical for solubility?

A2: While the exact experimental pKa is not published, it can be estimated to be in the range of 3.5 to 4.5, similar to other substituted benzoic acids.[1][2] The pKa is the pH at which the compound is 50% in its neutral (protonated, -COOH) form and 50% in its ionized (deprotonated, -COO⁻) salt form. The neutral form is poorly soluble, while the ionized salt form is significantly more water-soluble. Therefore, controlling the pH of the solution relative to the pKa is the most critical factor in achieving dissolution.[3][4]

Q3: Why does my compound precipitate when I add my DMSO stock solution to my aqueous buffer or cell media?

A3: This is a common phenomenon called "crashing out." It occurs because the compound is highly soluble in the organic solvent (like DMSO) but exceeds its solubility limit when introduced to the largely aqueous environment.[5][6] The abrupt change in solvent polarity causes the compound to precipitate. This can be mitigated by optimizing the final solvent concentration, using a stepwise dilution method, and ensuring the pH of the aqueous medium is appropriate.

Q4: What are the primary strategies to enhance the aqueous solubility of this compound?

A4: The main techniques for improving the solubility of poorly soluble acidic drugs like this one are:

  • pH Adjustment: Increasing the pH of the aqueous solution to well above the compound's pKa to form a soluble salt.[7][8]

  • Use of Co-solvents: Employing water-miscible organic solvents (e.g., ethanol, propylene glycol) in the formulation to increase the solubility of the neutral form.[9][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior, enhancing aqueous solubility.[11][12]

II. Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed workflows to systematically address and solve solubility issues.

Issue 1: Compound fails to dissolve in neutral (pH ~7) aqueous buffer.

This is the expected behavior due to the compound's acidic nature and hydrophobic structure. The primary and most effective solution is to increase the pH.

This protocol details the preparation of an aqueous stock solution by converting the free acid into its more soluble salt form in situ.

Scientific Rationale: According to the Henderson-Hasselbalch equation and Le Châtelier's principle, increasing the pH of the solution deprotonates the carboxylic acid group (-COOH) to form the highly polar and water-soluble carboxylate anion (-COO⁻).[13][14] To ensure complete dissolution and prevent precipitation, the final pH of the solution should be at least 1.5 to 2 units above the compound's pKa.

Materials:

  • 2-(2-Methyl-3-nitrophenyl)propanoic acid powder

  • Purified water (e.g., Milli-Q®)

  • 0.1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Calibrated pH meter

  • Volumetric flask[15]

  • Magnetic stirrer and stir bar

Step-by-Step Methodology:

  • Calculate Required Mass: Determine the mass of the compound needed for your desired final concentration and volume.[15]

  • Initial Slurry: Add the weighed powder to a beaker or flask containing approximately 80% of the final desired volume of purified water. The compound will not dissolve at this stage and will form a slurry.

  • pH Adjustment: While stirring, add 0.1 M NaOH dropwise. Monitor the pH continuously with a calibrated pH meter.

  • Dissolution Point: As the pH increases and approaches the pKa, the powder will begin to dissolve. Continue adding base until all the solid has dissolved completely.

  • Final pH Target: To ensure the compound remains in its soluble salt form, adjust the final pH to be at least 6.0 - 7.0 (assuming a pKa of ~4.0). A higher pH can be used if compatible with the experimental system.

  • Final Volume Adjustment: Once the compound is fully dissolved and the target pH is stable, transfer the solution to a volumetric flask and add purified water to reach the final desired volume.

  • Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any micro-particulates before storage or use.

  • Storage: Store the aqueous stock solution as per stability data, often at 4°C or -20°C in a tightly sealed container to prevent changes in pH due to CO2 absorption from the air.[16]

Issue 2: The experimental system is pH-sensitive and cannot tolerate high pH.

In cases where the pH must be maintained near neutral (e.g., certain cell culture experiments or enzymatic assays), alternative strategies are required.

This protocol involves creating a concentrated stock in a water-miscible organic solvent.

Scientific Rationale: Co-solvents like DMSO or ethanol can dissolve nonpolar compounds by reducing the overall polarity of the solvent system.[10][17] However, the key challenge is to avoid precipitation upon dilution into the aqueous medium.

Table 1: Comparison of Common Co-solvents

Co-solventPolarityCharacteristics & Considerations
DMSO Polar AproticExcellent solubilizing power for many organic compounds. Can be toxic to cells, typically kept <0.5% v/v in final solution.[18]
Ethanol Polar ProticGood solubilizing power, less toxic than DMSO. Can have biological effects. Typically kept <1% v/v in final solution.
PEG 400 PolarLow toxicity, often used in pharmaceutical formulations. Can be viscous.
Propylene Glycol PolarLow toxicity, commonly used in parenteral formulations.[9]

Step-by-Step Methodology:

  • Prepare Concentrated Stock: Dissolve the compound in 100% DMSO or ethanol to create a high-concentration stock solution (e.g., 10-100 mM). Ensure it is fully dissolved.

  • Pre-warm Aqueous Medium: Warm your target buffer or cell culture medium to its typical use temperature (e.g., 37°C) to slightly increase solubility.[6]

  • Calculate Dilution: Determine the volume of stock solution needed for your final concentration. Aim for the final co-solvent concentration to be as low as possible (ideally <0.5%).

  • Perform Dilution: Add the stock solution drop-wise into the pre-warmed aqueous medium while vortexing or stirring vigorously.[6] This rapid mixing is crucial to disperse the compound before it has a chance to aggregate and precipitate.

  • Visual Inspection: After dilution, visually inspect the solution against a light source for any signs of cloudiness or precipitation. If precipitation occurs, the concentration is too high for that specific co-solvent percentage.

The following diagram outlines the logical steps for choosing the appropriate solubilization strategy.

G start Start: Compound is Insoluble ph_sensitive Is the experiment pH-sensitive? start->ph_sensitive use_ph Use Protocol 1: pH Adjustment ph_sensitive->use_ph No use_cosolvent Use Protocol 2: Co-solvent Dilution ph_sensitive->use_cosolvent Yes success Success: Proceed with Experiment use_ph->success precipitates Does it precipitate upon dilution? use_cosolvent->precipitates precipitates->success No use_cyclo Consider Advanced Method: Cyclodextrin Complexation (Protocol 3) precipitates->use_cyclo Yes use_cyclo->success

Caption: Decision tree for selecting a solubilization method.

Issue 3: Compound precipitates even with optimized co-solvent methods.

If the required concentration is still above the solubility limit achievable with pH or co-solvent methods, an advanced formulation approach is necessary.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic part of the 2-(2-Methyl-3-nitrophenyl)propanoic acid molecule can become encapsulated within the cyclodextrin cavity, forming an "inclusion complex."[12][19] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[20] Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[21]

Step-by-Step Methodology (Screening):

  • Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 1-5% w/v HP-β-CD) in your desired aqueous buffer.

  • Add Compound: Add an excess amount of the 2-(2-Methyl-3-nitrophenyl)propanoic acid powder to the cyclodextrin solution.

  • Equilibrate: Stir the mixture vigorously at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Analyze: After equilibration, centrifuge and filter the solution through a 0.22 µm filter to remove the undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will determine the maximum solubility achieved with that cyclodextrin concentration.

III. Troubleshooting Summary Table

SymptomProbable CauseRecommended Action(s)
Powder does not dissolve in neutral water/buffer. Low intrinsic solubility of the free acid form.Use Protocol 1 (pH Adjustment) to form a soluble salt.
Solution is clear initially but becomes cloudy or forms precipitate over time. Slow crystallization; solution is supersaturated or pH has shifted (e.g., from CO2 absorption).Re-check and adjust pH. Ensure storage container is airtight. Consider Protocol 3 (Cyclodextrins) for improved stability.
Precipitation occurs immediately upon adding DMSO/Ethanol stock to aqueous media. Exceeding the aqueous solubility limit; "crashing out."Decrease final compound concentration. Lower the percentage of organic co-solvent. Add stock solution drop-wise into vigorously stirred media (Protocol 2 ).[5][22]
Inconsistent results between experiments. Variable precipitation leading to inconsistent effective concentrations.Standardize the solution preparation protocol precisely. Visually inspect for precipitation before each use. Use a freshly prepared solution.[23]

IV. References

  • Fiveable. (2025, August 15). pH and Solubility. AP Chem. Available from: [Link]

  • Kelly, C. P., et al. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. Journal of Computer-Aided Molecular Design, 25(6), 565-575. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Available from: [Link]

  • Pharmaguideline. (n.d.). Solubility Enhancement Techniques. Available from: [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Available from: [Link]

  • Jorgensen, F. S., & Duffy, F. J. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Bioorganic & Medicinal Chemistry Letters, 16(22), 5877-5880. Available from: [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Available from: [Link]

  • Sravani, G., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 209-220. Available from: [Link]

  • Chen, Y., et al. (2024). pKa Prediction in Non-Aqueous Solvents. ChemRxiv. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. Available from: [Link]

  • Save My Exams. (2024, August 25). pH & Solubility. College Board AP® Chemistry Study Guides 2022. Available from: [Link]

  • Bationo, R. D., et al. (2025). Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum. Physical Chemistry Research, 13(4), 849-860. Available from: [Link]

  • ADMET & DMPK. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK, 3(4), 261-262. Available from: [Link]

  • DSpace@MIT. (2024, June 26). pKa prediction in non‐aqueous solvents. Available from: [Link]

  • Al-Bayati, M. A. (n.d.). Exp. 11 The influence of pH on solubility in water Theory. Available from: [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1396-1403. Available from: [Link]

  • Lu, C., et al. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 927-942. Available from: [Link]

  • Avdeef, A. (2025). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK, 13(1), 1-35. Available from: [Link]

  • GPnotebook. (2018). Potential problems: Precipitation of drugs. Available from: [Link]

  • ACS Publications. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Molecular Pharmaceutics. Available from: [Link]

  • Liu, Y., et al. (2025). Study on the structure and properties of inclusion complexes of large ring cyclodextrin and aromatic compounds. Journal of Molecular Structure, 1301, 137357. Available from: [Link]

  • Gadre, A., et al. (1997). Binding of cyclodextrins to alicyclic and aromatic substrates: complex formation of alpha-, beta-, and gamma-cyclodextrins with substituted cyclohexanecarboxylic acids and phenylalkanoic acids. Journal of Pharmaceutical Sciences, 86(2), 236-243. Available from: [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. (2022). AAPS PharmSciTech, 23(8), 289. Available from: [Link]

  • Sridevi, S. (2017). Inclusion complex formation of cyclodextrin with its guest and their applications. OA Text. Available from: [Link]

  • ACS Publications. (2006). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Crystal Growth & Design. Available from: [Link]

  • MDPI. (2013). β-Cyclodextrin Inclusion Complex to Improve Physicochemical Properties of Pipemidic Acid: Characterization and Bioactivity Evaluation. Molecules, 18(7), 7545-7560. Available from: [Link]

  • Chemistry Stack Exchange. (2017). Use of ethanol versus DMSO as a solvent. Available from: [Link]

  • ResearchGate. (2014). How can I dissolve poly-alcohol or poly-carboxylic acid?. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). NBS-activated cross-dehydrogenative esterification of carboxylic acids with DMSO. Available from: [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022). Metabolites, 12(11), 1083. Available from: [Link]

  • gChem. (n.d.). Esterification Comparative Reaction. Available from: [Link]

  • Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. (2022). Pharmaceutics, 14(11), 2496. Available from: [Link]

  • Lab Manager. (2024). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Available from: [Link]

  • COEI Chemical. (2026). How to Prepare Aqueous Solution AS for Optimal Results?. Available from: [Link]

  • BYJU'S. (n.d.). Methods of Preparation of Carboxylic Acids. Available from: [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Assessment: Structural Elucidation of 2-(2-Methyl-3-nitrophenyl)propanoic Acid

Executive Summary This guide provides a definitive technical analysis for the structural verification of 2-(2-Methyl-3-nitrophenyl)propanoic acid . In drug development pipelines involving non-steroidal anti-inflammatory...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis for the structural verification of 2-(2-Methyl-3-nitrophenyl)propanoic acid . In drug development pipelines involving non-steroidal anti-inflammatory drug (NSAID) analogs or nitrated metabolic probes, the precise assignment of the nitro-group regiochemistry is critical.

This document contrasts the target molecule against its most common synthetic impurity (the 4-nitro isomer) and evaluates spectral performance across standard deuterated solvents. It moves beyond basic assignment to provide a causality-based interpretation framework.

Visual Logic: Isomer Discrimination Workflow

The following decision tree outlines the logical process for distinguishing the target 1,2,3-trisubstituted core from the likely 1,2,4-trisubstituted impurity using proton coupling patterns.

IsomerLogic Start Analyze Aromatic Region (7.0 - 8.5 ppm) Count Count Distinct Aromatic Signals Start->Count PatternA Pattern A: Two Doublets + One Triplet (t) (or dd looking like t) Count->PatternA 3 Signals (Consecutive coupling) PatternB Pattern B: One Singlet (d) + Two Doublets (ABX System) Count->PatternB 3 Signals (Long-range coupling) Target CONFIRMED TARGET: 2-(2-Methyl-3-nitrophenyl)... (1,2,3-Substitution) PatternA->Target J ~ 8 Hz (Ortho-Ortho) Impurity REJECT: IMPURITY 2-(2-Methyl-4-nitrophenyl)... (1,2,4-Substitution) PatternB->Impurity J ~ 2 Hz (Meta) present

Figure 1: Logic flow for rapid regiochemical assignment based on aromatic splitting patterns.

Theoretical Framework & Signal Assignment

The molecule consists of three distinct spin systems: the propanoic acid tail , the aromatic methyl , and the trisubstituted benzene ring .

The Aliphatic Region (High Field)

The chiral center at C2 of the propanoic chain creates a distinct pattern. Note that while the molecule is chiral, in an achiral solvent (CDCl₃), the enantiomers are magnetically equivalent.

  • Aromatic Methyl (

    
    ):  Appears as a sharp singlet. It is slightly deshielded compared to toluene due to the ortho-nitro group's inductive effect.
    
  • Propanoic Methyl (

    
    ):  A doublet (
    
    
    
    Hz) coupled to the methine proton.
  • Methine Proton (

    
    ):  A quartet (
    
    
    
    Hz). This signal is significantly deshielded (
    
    
    ppm) due to the combined electron-withdrawing effects of the carboxylic acid and the aromatic ring.
The Aromatic Region (Low Field)

The 1,2,3-substitution pattern (vicinal substitution) is the fingerprint of this molecule.

  • H-4 (Ortho to Nitro): The most deshielded proton due to the strong anisotropic and inductive electron-withdrawing nature of the nitro group.

  • H-5 (Meta to Nitro): Appears as a triplet (functionally a doublet of doublets with similar

    
     values).
    
  • H-6 (Ortho to Alkyl): Deshielded by the ring current but less so than H-4.

Comparative Analysis

Scenario A: Target vs. Regioisomer (4-Nitro Impurity)

The nitration of 2-phenylpropanoic acid derivatives often yields a mixture of ortho (3-nitro) and para (4-nitro) products relative to the methyl group. Distinguishing them is the primary QC challenge.

Table 1: Diagnostic Differences (Simulated Data)

FeatureTarget: 3-Nitro Isomer (1,2,3-Subst.)Impurity: 4-Nitro Isomer (1,2,4-Subst.)
Symmetry Asymmetric, "Bookend" patternAsymmetric, ABX pattern
H-4 Signal Doublet (

Hz)
Singlet (d,

Hz) (Meta coupled)
H-5 Signal Triplet (t,

Hz)
Doublet (

Hz)
H-6 Signal Doublet (

Hz)
Doublet (

Hz)
Key Distinction Look for the Triplet (H-5). Only the 1,2,3-isomer has a proton with two ortho neighbors.Look for the Singlet (H-3). The 1,2,4-isomer has an isolated proton between substituents.
Scenario B: Solvent Selection (CDCl₃ vs. DMSO-d₆)

Solvent choice drastically alters the appearance of the carboxylic acid proton and the resolution of the aromatic region.

Table 2: Solvent Performance Matrix

ParameterChloroform-d (CDCl₃)DMSO-d₆
COOH Proton Broad, often invisible or extremely weak (

ppm). Subject to concentration dependence.
Sharp(er), distinct singlet (

ppm). Hydrogen bonding stabilizes the signal.
Aromatic Resolution Good. Minimal solvent interaction.Excellent. Polarizability of DMSO often separates overlapping multiplets.
Water Signal ~1.56 ppm (Usually distinct from methyls).~3.33 ppm (Can obscure methine quartet if wet).
Recommendation Secondary Choice. Use for crude checks.Primary Choice. Essential for confirming the acid functionality and ensuring full solubility of the nitro-aromatic.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for publication or regulatory submission, follow this self-validating protocol.

Sample Preparation (DMSO-d₆ method)
  • Massing: Weigh

    
     mg of the solid acid into a clean vial.
    
    • Why: Concentrations

      
       mg may lose the COOH signal to baseline noise; 
      
      
      
      mg can cause viscosity broadening.
  • Solvation: Add

    
     mL of DMSO-d₆ (99.9% D).
    
    • Critical Step: If the solution is cloudy, sonicate for 30 seconds. Nitro-aromatics can be slow to dissolve.

  • Transfer: Filter through a cotton plug into the NMR tube if any particulate remains.

Acquisition Parameters[1]
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: The carboxylic acid proton and the quaternary carbons (if running C13) have long T1 relaxation times. Short D1 results in poor integration of the acid proton.

  • Scans (NS): 16 (minimum) to 64 (optimal for publication quality).

  • Temperature: 298 K (25°C).

Data Processing
  • Referencing: Calibrate to the residual DMSO pentet at

    
     ppm.
    
  • Integration:

    • Set the aromatic methyl singlet (

      
       ppm) to Integral = 3.00.
      
    • Validate that the aromatic region integrates to 3.00 (

      
      ).
      
    • Validate that the aliphatic doublet (

      
       ppm) integrates to 3.00.
      
    • Self-Check: If the aromatic integral is 4.00, you likely have the non-nitrated precursor.

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1] Magnetic Resonance in Chemistry.

    • Context: Authoritative source for calculating solvent-induced shifts ( ) when moving from CDCl₃ to DMSO, particularly for acidic protons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] Journal of Organic Chemistry.

    • Context: The industry standard for identifying solvent peaks (Water, DMSO, CDCl3) that may interfere with the propanoic acid signals.
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Benchtop NMR Applications. "Distinguishing Regioisomers in Pharmaceutical Products." Oxford Instruments Application Note.

    • Context: Validates the methodology of using aromatic splitting patterns to distinguish ortho/meta/para substitution isomers in drug intermedi

Sources

Comparative

FTIR spectral analysis of 2-(2-Methyl-3-nitrophenyl)propanoic acid

A Comparative Guide to the FTIR Spectral Analysis of 2-(2-Methyl-3-nitrophenyl)propanoic acid Executive Summary This technical guide provides a comprehensive analysis of 2-(2-Methyl-3-nitrophenyl)propanoic acid using Fou...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the FTIR Spectral Analysis of 2-(2-Methyl-3-nitrophenyl)propanoic acid

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-Methyl-3-nitrophenyl)propanoic acid using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It establishes a framework for understanding the molecule's vibrational characteristics, explains the causality behind experimental choices, and objectively compares FTIR with alternative analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). By detailing a self-validating experimental protocol and grounding all claims in authoritative sources, this guide serves as a practical resource for the structural characterization of complex active pharmaceutical ingredients (APIs).

Introduction: The Analyte in Context

2-(2-Methyl-3-nitrophenyl)propanoic acid is a multifaceted organic molecule featuring a carboxylic acid group, a nitro-substituted aromatic ring, and a methyl group. Its structure presents a unique analytical challenge, requiring techniques that can unambiguously identify each functional moiety. In pharmaceutical development, precise structural confirmation is paramount for ensuring drug efficacy, safety, and batch-to-batch consistency.[1] FTIR spectroscopy emerges as a primary tool for this purpose, offering a rapid, non-destructive, and highly specific molecular "fingerprint."[2] This guide will dissect the expected FTIR spectrum of this molecule, correlating specific vibrational modes to its structural components.

Molecular Structure and Key Functional Groups

To effectively interpret the FTIR spectrum, we must first identify the key vibrational components of the molecule.

Caption: Key functional groups of 2-(2-Methyl-3-nitrophenyl)propanoic acid.

The Power of FTIR: A Vibrational Perspective

FTIR spectroscopy measures the absorption of infrared light by a molecule, which excites molecular vibrations such as stretching and bending.[3] The specific frequencies of absorbed light correspond to the types of chemical bonds and functional groups present, making the resulting spectrum a unique identifier. In the context of pharmaceutical analysis, FTIR is invaluable for:

  • API Identification: Confirming the identity of raw materials and final products.[2]

  • Quality Control: Detecting impurities, contaminants, or incorrect formulations.[4]

  • Polymorph Screening: Differentiating between different crystalline forms of a drug, which can impact its stability and bioavailability.

  • Drug-Excipient Compatibility: Assessing potential interactions between the API and formulation excipients.[1]

Predicted FTIR Spectrum of 2-(2-Methyl-3-nitrophenyl)propanoic acid

While an experimental spectrum is definitive, a predicted spectrum based on established group frequencies provides a strong analytical baseline. The principal absorption bands for the target molecule are expected in the following regions:

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected IntensityRationale & References
3300 - 2500 O-H StretchCarboxylic AcidVery Broad, StrongThe characteristic broadness is due to strong intermolecular hydrogen bonding.[5]
3100 - 3000 C-H StretchAromatic (Ar-H)Weak to MediumAromatic C-H stretches appear at slightly higher frequencies than aliphatic ones.[6]
2980 - 2850 C-H StretchAlkyl (CH₃, CH)MediumAsymmetric and symmetric stretching of the methyl and methine groups on the propanoic acid chain and benzene ring.
~1710 C=O StretchCarboxylic Acid (Dimer)Strong, SharpThe carbonyl stretch is one of the most intense peaks in the spectrum. Its position indicates the presence of a hydrogen-bonded dimer.
1600 - 1450 C=C StretchAromatic RingMedium to Weak (multiple bands)These bands arise from the stretching of carbon-carbon bonds within the benzene ring.[7][8]
1550 - 1475 N-O Asymmetric StretchAromatic Nitro GroupStrongThe nitro group exhibits two strong, characteristic stretching vibrations due to the large dipole moment of the N-O bonds.[9][10][11]
1360 - 1290 N-O Symmetric StretchAromatic Nitro GroupStrongThis is the second key peak for identifying the nitro functional group.[9][10][11]
~1300 C-O Stretch / O-H BendCarboxylic AcidMediumIn-plane bending of the O-H group and stretching of the C-O bond contribute to this region.
900 - 675 C-H Out-of-Plane BendAromatic RingStrongThe pattern of these "wagging" vibrations is highly diagnostic of the benzene ring's substitution pattern. For a 1,2,3-trisubstituted ring, specific patterns can be expected.[6][7][12]

Comparative Analysis with Alternative Techniques

While FTIR is a powerful tool, a comprehensive analytical strategy often involves multiple techniques. The choice of method depends on the specific analytical question being asked (e.g., identification vs. quantification).

TechniquePrincipleAdvantages for this AnalyteLimitations for this Analyte
FTIR Spectroscopy Infrared absorption causes molecular vibrations.Fast, non-destructive, excellent for functional group identification, minimal sample prep (especially with ATR).[1]Not inherently quantitative without calibration; may not distinguish between isomers with identical functional groups.
Raman Spectroscopy Inelastic scattering of monochromatic light reveals vibrational modes.Complements FTIR, excellent for non-polar bonds (e.g., C=C), insensitive to water, allowing analysis in aqueous media.[13]Fluorescence from the sample or impurities can overwhelm the Raman signal; nitro groups can sometimes have a weak Raman signal.
HPLC (UV-Vis) Differential partitioning between mobile and stationary phases.Excellent for quantification and purity assessment; can separate the analyte from impurities.[14]Requires method development (column, mobile phase selection); less structural information than spectroscopy.[15]
GC-MS Separation by boiling point/polarity followed by mass-based detection.High separation efficiency and definitive identification via mass fragmentation patterns.Analyte is not volatile and has a high polarity, requiring derivatization (e.g., silylation) to increase volatility, adding complexity.[16][17]
NMR Spectroscopy Nuclear spin alignment in a magnetic field.Provides the most detailed structural information, including atom connectivity, for unambiguous structure elucidation.Lower sensitivity, more expensive instrumentation, longer acquisition times compared to FTIR.

Experimental Protocol: ATR-FTIR Analysis

This section details a self-validating protocol for acquiring a high-quality FTIR spectrum of a solid sample like 2-(2-Methyl-3-nitrophenyl)propanoic acid using an Attenuated Total Reflectance (ATR) accessory. ATR is the most common sampling technique due to its simplicity and speed.[2]

Workflow Diagram

Caption: Standard workflow for sample analysis using ATR-FTIR spectroscopy.

Step-by-Step Methodology
  • Instrument Preparation:

    • Rationale: To ensure a stable, low-noise environment free from atmospheric interference (water vapor, CO₂).

    • Action: Ensure the FTIR spectrometer has been powered on and its internal environment purged with dry air or nitrogen for at least 30 minutes. Perform any instrument self-validation or performance qualification tests as required by internal SOPs.

  • ATR Crystal Cleaning & Verification:

    • Rationale: To prevent cross-contamination from previous samples and ensure a clean baseline. A dirty crystal is a primary source of analytical error.

    • Action: Moisten a clean, lint-free wipe with a suitable solvent (e.g., HPLC-grade isopropanol). Gently wipe the surface of the ATR crystal. Allow the solvent to fully evaporate. Collect a preliminary background scan and verify that no contaminant peaks (e.g., solvent) are present.

  • Background Collection (Self-Validation Step):

    • Rationale: This is a critical self-validating step. The background spectrum measures the instrument, accessory, and ambient environment. It is digitally subtracted from the sample spectrum to provide the true absorbance of the analyte.

    • Action: With the clean, empty ATR accessory in place, initiate the background scan using the instrument software (typically 16-32 scans co-added at a resolution of 4 cm⁻¹).

  • Sample Application:

    • Rationale: To ensure good contact between the sample and the ATR crystal, which is necessary for a strong signal.

    • Action: Place a small amount of the 2-(2-Methyl-3-nitrophenyl)propanoic acid powder (typically just enough to cover the crystal surface) directly onto the center of the ATR crystal.

  • Pressure Application:

    • Rationale: Consistent pressure ensures reproducible contact and spectral intensity between different measurements.

    • Action: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. Most modern instruments have a pressure gauge or a "click" mechanism to ensure reproducibility.

  • Sample Spectrum Collection:

    • Rationale: This is the data acquisition step for the analyte itself.

    • Action: Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Data Processing and Analysis:

    • Rationale: Raw data requires processing to be interpretable. ATR correction accounts for the wavelength-dependent depth of penetration of the IR beam, and baseline correction removes shifts in the baseline.

    • Action: In the spectroscopy software, apply the appropriate ATR correction (often specific to the crystal material, e.g., diamond or germanium). Apply an automated baseline correction. Use the peak-picking tool to identify the wavenumbers of the major absorption bands and compare them to the predicted values in Table 1.

  • Cleaning:

    • Rationale: To prepare the instrument for the next user and prevent sample carryover.

    • Action: Release the pressure clamp, remove the bulk of the powder with a clean wipe, and perform a final cleaning of the crystal with a solvent-moistened wipe as in Step 2.

Conclusion

FTIR spectroscopy stands as an indispensable analytical technique for the structural characterization of 2-(2-Methyl-3-nitrophenyl)propanoic acid. Its ability to provide a rapid, non-destructive, and detailed molecular fingerprint makes it ideal for identity confirmation and quality control in a drug development setting. By understanding the characteristic vibrational frequencies of the carboxylic acid, aromatic nitro group, and substituted benzene ring, a researcher can confidently interpret the resulting spectrum. While techniques like HPLC and MS are superior for quantification and separation, FTIR provides unparalleled value for immediate structural verification. The robust and self-validating ATR-FTIR protocol outlined herein ensures the generation of reliable and reproducible data, forming a critical component of a comprehensive analytical workflow.

References

  • Wasylyk, J. (n.d.). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy. Available at: [Link]

  • University of California, Davis. (n.d.). Spectroscopy Tutorial: Nitro Groups. Chem 27. Available at: [Link]

  • Michigan State University. (n.d.). IR: nitro groups. Department of Chemistry. Available at: [Link]

  • Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. Available at: [Link]

  • Bhokare, S. S., et al. (2022). Applications of FTIR Spectroscopy: Review. International Journal of Scientific Development and Research (IJSDR). Available at: [Link]

  • Agilent Technologies. (n.d.). A Comprehensive Guide to FTIR Analysis. Agilent. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). Determining benzene ring substitution patterns from IR spectra. Available at: [Link]

  • Michigan State University. (n.d.). IR Spectroscopy Tutorial: Aromatics. Department of Chemistry. Available at: [Link]

  • Specac Ltd. (2025). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Available at: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Available at: [Link]

  • Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Department of Chemistry. Available at: [Link]

  • Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available at: [Link]

  • Viškelis, J., et al. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. SciSpace. Available at: [Link]

  • Psillakis, E., et al. (2004). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. ResearchGate. Available at: [Link]

  • Brown, W. P. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. Available at: [Link]

Sources

Validation

Technical Guide: HPLC Retention Time Comparison of Nitrophenyl Propanoic Acid Isomers

Executive Summary The separation of 3-(2-nitrophenyl)propanoic acid (Ortho) , 3-(3-nitrophenyl)propanoic acid (Meta) , and 3-(4-nitrophenyl)propanoic acid (Para) presents a classic challenge in positional isomer chromato...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of 3-(2-nitrophenyl)propanoic acid (Ortho) , 3-(3-nitrophenyl)propanoic acid (Meta) , and 3-(4-nitrophenyl)propanoic acid (Para) presents a classic challenge in positional isomer chromatography. While these molecules share identical molecular weights (195.17 g/mol ) and core structures, their separation on Reversed-Phase HPLC (RP-HPLC) is driven by subtle differences in hydrophobicity (logP) , dipole moments , and steric hindrance .

This guide provides a definitive protocol for separating these isomers, establishing that on standard C18 stationary phases under acidic conditions, the elution order is consistently Ortho < Meta < Para .

Mechanistic Insight: The Physics of Separation

To achieve robust separation, one must understand the interaction forces at play. We rely on the Hydrophobic Subtraction Model .

The "Ortho Effect" and Elution Order

In RP-HPLC using Octadecylsilane (C18) columns, retention is primarily governed by the analyte's ability to partition into the stationary phase.

  • Ortho-Isomer (2-Nitro): The nitro group (-NO

    
    ) is adjacent to the propanoic acid tail. This creates steric hindrance  and a twisted molecular geometry. The molecule cannot lie "flat" against the C18 alkyl chains, reducing the effective surface area for hydrophobic interaction. Furthermore, the dipoles of the nitro and carboxyl groups may interact (field effect), increasing the effective polarity.
    
    • Result: Weakest retention (Elutes 1st).

  • Meta-Isomer (3-Nitro): Intermediate geometry. The substituents are further apart, allowing better planar contact than the ortho isomer but less than the para.

    • Result: Intermediate retention (Elutes 2nd).

  • Para-Isomer (4-Nitro): The molecule possesses the highest symmetry and linearity. This "flat" conformation allows for maximum surface contact and intercalation with the C18 ligands (Van der Waals forces).

    • Result: Strongest retention (Elutes 3rd).

The Critical Role of pH

Propanoic acid derivatives have a pKa of approximately 4.5 .

  • At Neutral pH (7.0): The acid deprotonates to a carboxylate anion (

    
    ). The molecule becomes highly polar and will elute near the void volume (
    
    
    
    ) with poor retention and peak shape.
  • At Acidic pH (< 3.0): The acid remains protonated (

    
    ). The molecule is neutral and sufficiently hydrophobic to interact with the C18 phase.
    

Standardized Experimental Protocol

This protocol is designed to be a self-validating system . If the Ortho peak does not elute first, the column chemistry or mobile phase pH is incorrect.

Materials & Reagents
  • Analytes: 3-(2/3/4-nitrophenyl)propanoic acid standards (>98% purity).

  • Column: High-purity C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.5).
    
  • Mobile Phase B: Acetonitrile (ACN).

Chromatographic Conditions
ParameterSettingRationale
Mode Isocratic or GradientGradient preferred for sharper peaks.
Gradient 20% B to 60% B in 15 minStarts low to capture polar Ortho; ramps to elute hydrophobic Para.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temperature 30°CConstant T ensures reproducible retention times.
Detection UV @ 254 nmNitro-aromatics absorb strongly here (

transition).
Injection 5 - 10 µLPrevent column overload.

Comparative Performance Data

The following data represents typical performance metrics observed on a standard C18 column under the conditions above.

Table 1: Relative Retention & System Suitability
IsomerStructurePredicted Retention (

)
Elution OrderResolution (

)
Tailing Factor (

)
Ortho (2-Nitro)Sterically Hindered2.5 - 3.51 (Fastest)N/A1.0 - 1.2
Meta (3-Nitro)Intermediate4.0 - 5.02 > 2.0 (vs Ortho)1.0 - 1.1
Para (4-Nitro)Linear / Planar5.5 - 6.53 (Slowest)> 1.5 (vs Meta)1.0 - 1.1

> Note: Comparison with Nitrobenzoic Acids. The separation factor (


) between Meta and Para is often the critical pair. If 

between M and P, lower the % Organic modifier or switch to Methanol (different selectivity).

Visualizing the Workflow

Method Development Logic

The following diagram illustrates the decision tree for optimizing this separation, specifically addressing the pH and isomer resolution.

MethodDevelopment Start Start: Isomer Mixture Check_pH Check pKa (~4.5) Set Mobile Phase pH < 3.0 Start->Check_pH Critical Step Initial_Run Run Gradient 5-95% ACN Check_pH->Initial_Run Eval_Res Evaluate Resolution (Rs) Initial_Run->Eval_Res Decision Is Rs > 1.5 for Meta/Para pair? Eval_Res->Decision Optimize_Sel Switch Organic Modifier (ACN -> MeOH) Decision->Optimize_Sel No (Co-elution) Final_Method Final Method: Isocratic or Shallow Gradient Decision->Final_Method Yes Optimize_Temp Adjust Temperature (Lower T increases selectivity) Optimize_Sel->Optimize_Temp Optimize_Temp->Initial_Run Re-test

Caption: Figure 1. Logic flow for optimizing separation of nitrophenyl propanoic acid isomers, prioritizing pH control and selectivity adjustments.

Separation Mechanism on C18

This diagram visualizes why the Para isomer is retained longest compared to the Ortho isomer.

SeparationMechanism cluster_Ortho Ortho Isomer (Elutes 1st) cluster_Para Para Isomer (Elutes Last) MobilePhase Mobile Phase (Polar/Acidic) Ortho 2-Nitro (Twisted/Steric) MobilePhase->Ortho Solvates Para 4-Nitro (Planar/Linear) MobilePhase->Para Solvates Stationary Stationary Phase (C18 Alkyl Chains) Ortho->Stationary Repelled by Sterics Interaction_O Weak Surface Contact Para->Stationary High Affinity Interaction_P Strong Hydrophobic Intercalation

Caption: Figure 2. Mechanistic comparison of Ortho vs. Para interactions with C18 ligands. Para's planarity facilitates stronger retention.

Troubleshooting & Optimization

Co-elution of Meta and Para

The Meta and Para isomers are structurally similar and may co-elute on standard C18 columns.

  • Solution 1 (Change Selectivity): Switch from Acetonitrile to Methanol . Methanol is a protic solvent and can interact differently with the nitro group's dipole, often improving aromatic selectivity (

    
    ).
    
  • Solution 2 (Phenyl-Hexyl Columns): If C18 fails, use a Phenyl-Hexyl column. These columns utilize

    
     interactions.[1][2] The electron-withdrawing nitro group interacts strongly with the phenyl ring of the stationary phase, often enhancing separation based on the electron density distribution of the isomers.
    
Peak Tailing
  • Cause: Silanol interactions or ionization.

  • Fix: Ensure mobile phase pH is

    
    . If tailing persists, add 5-10 mM Ammonium Formate or increase buffer concentration to mask silanols.
    

References

  • Vertex AI Search. (2023). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography. 3

  • SIELC Technologies. (2018).[4] Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. 5

  • BenchChem. (2025).[6] Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid. 6

  • PubChem. (2025).[7] 3-(2-Nitrophenyl)propionic acid Chemical Properties. 7

Sources

Comparative

A Comparative Analysis of the Biological Activities of 2-Methyl vs. 4-Methyl Nitrophenyl Propanoic Acids: A Guide for Researchers

Introduction In the landscape of medicinal chemistry, the subtle art of molecular modification can elicit profound changes in biological activity. Positional isomerism, the varied placement of functional groups on a core...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the subtle art of molecular modification can elicit profound changes in biological activity. Positional isomerism, the varied placement of functional groups on a core scaffold, stands as a testament to this principle. This guide delves into a comparative analysis of two such isomers: 2-methyl-3-(4-nitrophenyl)propanoic acid and 4-methyl-2-(4-nitrophenyl)propanoic acid. While both share the same molecular formula, the strategic relocation of a single methyl group is hypothesized to significantly influence their pharmacological profiles.

This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. We will explore the anticipated differences in their anti-inflammatory, analgesic, antimicrobial, and cytotoxic activities, grounded in established structure-activity relationship (SAR) principles. Furthermore, we provide a comprehensive suite of validated experimental protocols to empower researchers to empirically test these hypotheses.

Structural Rationale for Differential Activity

The core structure, a nitrophenyl propanoic acid, is a known pharmacophore with potential anti-inflammatory properties, likely through the inhibition of cyclooxygenase (COX) enzymes. The introduction of a methyl group can influence activity through several mechanisms:

  • Steric Hindrance: A methyl group at the 2-position of the phenyl ring could sterically hinder the molecule's ability to bind to the active site of target enzymes, potentially reducing its efficacy compared to the 4-methyl isomer.

  • Electronic Effects: The electron-donating nature of the methyl group can alter the electron density of the aromatic ring, influencing its interaction with biological targets. The position of this group (ortho vs. para to the propanoic acid side chain) will dictate the nature of this electronic influence.

  • Metabolic Stability: The position of the methyl group can affect the molecule's susceptibility to metabolic enzymes, thereby influencing its pharmacokinetic profile and overall in vivo activity.

Based on these principles, it is hypothesized that the 4-methyl isomer may exhibit more potent biological activity due to reduced steric hindrance and a potentially more favorable electronic profile for target interaction.

Comparative Biological Activity Analysis

The following sections outline the hypothesized differences in the biological activities of the 2-methyl and 4-methyl isomers, supported by detailed experimental protocols for their evaluation.

Anti-inflammatory Activity

The primary mechanism of anti-inflammatory action for many arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1][2]

Hypothesis: The 4-methyl nitrophenyl propanoic acid is expected to be a more potent COX inhibitor and thus exhibit greater anti-inflammatory activity than the 2-methyl isomer. The ortho-methyl group in the 2-methyl isomer may sterically clash with amino acid residues in the COX active site, impeding optimal binding.[3]

Supporting Experimental Data (Hypothetical):

CompoundIn Vitro COX-2 Inhibition (IC50, µM)In Vivo Carrageenan-Induced Paw Edema (% Inhibition at 50 mg/kg)
2-Methyl Isomer 15.235%
4-Methyl Isomer 5.865%
Ibuprofen (Control) 8.560%

Experimental Protocols:

A. In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay determines the compound's ability to inhibit the COX-2 enzyme directly.

  • Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a reduced colorimetric signal.

  • Protocol:

    • Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound at various concentrations.

    • Add purified human recombinant COX-2 enzyme and incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid (substrate) and a colorimetric substrate (e.g., TMPD).

    • Measure the absorbance at 590 nm over time using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

B. In Vivo Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.[4][5]

  • Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of the test compound is measured by its ability to reduce this swelling.

  • Protocol:

    • Acclimatize male Wistar rats for one week.

    • Administer the test compounds (2-methyl and 4-methyl isomers) or a vehicle control orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

Diagram: Experimental Workflow for Anti-inflammatory Activity Assessment

G cluster_invitro In Vitro Assay cluster_invivo In Vivo Model a Compound Dilutions b COX-2 Enzyme Incubation a->b c Substrate Addition b->c d Absorbance Measurement c->d e IC50 Calculation d->e end End e->end f Animal Acclimatization g Compound Administration f->g h Carrageenan Injection g->h i Paw Volume Measurement h->i j Inhibition Calculation i->j j->end start Start start->a start->f

Caption: Workflow for in vitro and in vivo anti-inflammatory evaluation.

Analgesic Activity

The analgesic properties of these compounds are likely linked to their anti-inflammatory effects, particularly through the reduction of prostaglandin synthesis.

Hypothesis: The 4-methyl isomer is anticipated to show superior analgesic effects in both central and peripheral pain models, correlating with its predicted higher anti-inflammatory potency.

Supporting Experimental Data (Hypothetical):

CompoundAcetic Acid-Induced Writhing Test (% Protection)Hot Plate Test (Latency in seconds)
2-Methyl Isomer 40%5.2 ± 0.8
4-Methyl Isomer 70%9.5 ± 1.2
Aspirin (Control) 65%8.9 ± 1.0

Experimental Protocols:

A. Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate peripheral analgesic activity.

  • Principle: Intraperitoneal injection of acetic acid causes abdominal constrictions (writhing). Analgesic compounds reduce the number of writhes.

  • Protocol:

    • Use Swiss albino mice, fasted overnight.

    • Administer the test compounds or vehicle orally.

    • After 30 minutes, inject 0.6% acetic acid solution intraperitoneally.

    • Immediately place each mouse in an individual observation chamber.

    • Count the number of writhes for 20 minutes.

    • Calculate the percentage of protection for each group.

B. Hot Plate Test in Mice

This method assesses central analgesic activity.

  • Principle: The hot plate test measures the reaction time of mice to a thermal stimulus. Centrally acting analgesics increase the latency to a response (e.g., licking paws or jumping).

  • Protocol:

    • Place mice on a hot plate maintained at 55 ± 0.5°C.

    • Record the time until the mouse licks its paws or jumps (reaction time).

    • Administer the test compounds or vehicle and measure the reaction time at 30, 60, and 90 minutes post-administration.

    • A cut-off time (e.g., 15 seconds) is set to prevent tissue damage.

Diagram: Cyclooxygenase (COX) Pathway and Inhibition

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation & Pain PGs->Inflammation Inhibitor 2-Methyl / 4-Methyl Nitrophenyl Propanoic Acid Inhibitor->COX Inhibition

Caption: Inhibition of the COX pathway by nitrophenyl propanoic acids.

Antimicrobial Activity

Nitroaromatic compounds are known to possess antimicrobial properties, often mediated by the reduction of the nitro group to reactive nitrogen species within microbial cells.[6]

Hypothesis: Both isomers are expected to exhibit some level of antimicrobial activity. However, differences in their lipophilicity and steric properties due to the methyl group position might influence their ability to penetrate bacterial cell walls, potentially leading to varied efficacy.

Supporting Experimental Data (Hypothetical):

CompoundMinimum Inhibitory Concentration (MIC, µg/mL)
S. aureus
2-Methyl Isomer 64
4-Methyl Isomer 32
Ciprofloxacin (Control) 1

Experimental Protocol: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound.[6]

  • Principle: The compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration that inhibits visible bacterial growth.

  • Protocol:

    • Prepare serial two-fold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well with the bacterial suspension.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration with no turbidity.

In Vitro Cytotoxicity

Evaluating the cytotoxicity of novel compounds is crucial to assess their therapeutic potential and safety profile.[7]

Hypothesis: The 4-methyl isomer, predicted to be more biologically active, may also exhibit greater cytotoxicity against cancer cell lines. The nitro group can be reduced to cytotoxic intermediates, and the overall molecular structure influences cellular uptake and interaction with intracellular targets.[8][9]

Supporting Experimental Data (Hypothetical):

CompoundIC50 on MCF-7 Breast Cancer Cells (µM)
2-Methyl Isomer 85.3
4-Methyl Isomer 42.1
Doxorubicin (Control) 1.2

Experimental Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion

This guide provides a comprehensive framework for the comparative analysis of 2-methyl and 4-methyl nitrophenyl propanoic acids. Based on established structure-activity relationships, it is hypothesized that the 4-methyl isomer will exhibit superior anti-inflammatory, analgesic, and cytotoxic properties, primarily due to reduced steric hindrance at the target binding sites. The provided experimental protocols offer a robust methodology for the empirical validation of these hypotheses. The findings from such studies will not only elucidate the pharmacological nuances of these specific isomers but also contribute to the broader understanding of how positional isomerism can be strategically employed in the design of more potent and selective therapeutic agents.

References

  • Wence-Molina, et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • MDPI. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules. [Link]

  • PMC. (2022). 2-{5-[(Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. Molecules. [Link]

  • PMC. (2012). Selective Induction of Tumor Cell Apoptosis by a Novel P450-mediated Reactive Oxygen Species (ROS) Inducer Methyl 3-(4-Nitrophenyl) Propiolate. Journal of Biological Chemistry. [Link]

  • IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • MDPI. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Molecules. [Link]

  • PMC. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences. [Link]

  • ScienceDirect. (2013). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. [Link]

  • MDPI. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals. [Link]

  • PubMed. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals (Basel). [Link]

  • PMC. (2018). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Tropical Journal of Pharmaceutical Research. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2002). Antibacterial and Antifungal Activities of 2. Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2025). (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. [Link]

  • PMC. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals (Basel). [Link]

  • Frontiers. (2022). Antibacterial and Antibiofilm Efficacy of a Synthetic Nitrofuranyl Pyranopyrimidinone Derivative against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology. [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Pharmaceuticals. [Link]

  • ResearchGate. (2013). Antimicrobial activity of synthesized synthesized propionic acid derivatives.. [Link]

  • Dovepress. (2016). Synthesis, anti-inflammatory, analgesic, COX-1/2-inhibitory activity, and molecular docking study of a novel pyrazole-based-1,3,4-oxadiazole class of compounds. Drug Design, Development and Therapy. [Link]

  • National University of Pharmacy of the Ministry of Health of Ukraine. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. ScienceRise: Pharmaceutical Science. [Link]

  • Scilit. (2024). Comparison of Cytotoxicity Effects of Propionic Acid Compounds to THLE-2 and HEP-G2 Cells. International Journal of Pharmacology. [Link]

  • Frontiers. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]

  • PMC. (2008). 2-Methyl-2-(4-nitrophenylsulfanyl)propanoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Preprints.org. (2026). Pharmacophore as Fundamental Base of the NSAIDs Design: Molecular Docking and SAR/QSAR Analysis of Reported Experimental Data of Cyclooxygenase 1 and 2. Preprints.org. [Link]

  • PubMed. (2011). Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation. Journal of Cellular Biochemistry. [Link]

  • Tampere University. (2022). Evaluation of Cytotoxic Effects and Underlying Mechanism of Phenolic Compounds on Breast Cancer Cell Lines. Tampere University Research Portal. [Link]

  • ResearchGate. (2025). Update on SAR studies toward new COX-1 selective inhibitors. [Link]

  • Asian Pacific Journal of Cancer Biology. (2018). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology. [Link]

  • MDPI. (2022). Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review. Toxins. [Link]

Sources

Validation

Reference standards for purity assay of 2-(2-Methyl-3-nitrophenyl)propanoic acid

A Comparative Guide to Purity Assays in Pharmaceutical Development Executive Summary In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or specific kinase inhibitors, 2-(2-Methyl-3-nitrophenyl)propanoic a...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Purity Assays in Pharmaceutical Development

Executive Summary

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or specific kinase inhibitors, 2-(2-Methyl-3-nitrophenyl)propanoic acid often serves as a Critical Process Intermediate (CPI). Unlike commodity chemicals, this specific intermediate frequently lacks a readily available Pharmacopeial Certified Reference Material (CRM) (e.g., USP/EP).

This guide compares the two primary methodologies for establishing a reference standard for this molecule: Quantitative NMR (qNMR) and HPLC-UV (Mass Balance) . It provides a decision framework for researchers who must characterize in-house standards to meet ICH Q7 and Q3A guidelines.

Part 1: The Molecule & The Analytical Challenge

Target Analyte: 2-(2-Methyl-3-nitrophenyl)propanoic acid Chemical Class: Nitro-substituted


-arylpropionic acid (Profen precursor).
Critical Chemical Properties
PropertyAnalytical Implication
Acidity (COOH) pKa

4.0–4.5. HPLC methods require buffered mobile phases (pH < 3.0) to suppress ionization and prevent peak tailing.
Chromophore (NO₂) The nitro group provides strong UV absorption (typically 254 nm or 210 nm), making UV detection highly sensitive but prone to overestimating impurities with high extinction coefficients.
Chirality The C2 position is a chiral center. Chemical purity assays (achiral) must be distinguished from enantiomeric purity assays.

Part 2: Comparative Analysis of Reference Standard Approaches

When a commercial CRM is unavailable, the lab must characterize a "Primary Reference Standard." Two approaches dominate this landscape.[1][2]

Approach A: The Absolute Method (qNMR)

Principle: Uses an internal standard (IS) of unrelated structure but 99.99% purity (e.g., Maleic Acid, TCNB) to determine the absolute mass purity of the analyte based on molar ratios.

  • Pros: Does not require a reference standard of the analyte itself; SI-traceable; rapid.

  • Cons: Lower sensitivity than HPLC; requires high solubility in deuterated solvents.

Approach B: The Relative Method (HPLC-UV + Mass Balance)

Principle: Calculates purity by 100% - (% Impurities + % Solvents + % Water + % Residue).

  • Pros: Detects trace organic impurities; mirrors the routine release method.

  • Cons: "Area %" assumes all impurities have the same response factor (RF) as the main peak (often false for nitro-aromatics); requires separate tests for water (KF) and solvents (GC).

Performance Data Comparison

Simulated data based on typical nitro-aryl acid characterization.

MetricqNMR (Internal Standard)HPLC-UV (Area %)HPLC (Mass Balance)
Purity Value 98.2% ± 0.4% 99.5% 98.1% ± 0.8%
Bias Source Weighing error / IS purityResponse factor differencesSummation of errors (KF, ROI, GC)
Traceability Direct to SI (via IS)None (unless calibrated)Indirect
Time to Result 2 Hours24 Hours (Method Dev + Run)48 Hours (Full panel)

Scientist's Verdict: HPLC-UV Area % often overestimates purity because it misses inorganic salts and moisture. qNMR is the superior choice for assigning the potency of a primary standard.

Part 3: Experimental Protocols

Protocol 1: High-Precision qNMR (Primary Standard Assignment)

Objective: Assign absolute potency to a candidate batch of 2-(2-Methyl-3-nitrophenyl)propanoic acid.

Reagents:

  • Solvent: DMSO-d6 (prevents exchange of carboxylic proton, though aromatic region is preferred).

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). High purity, distinct singlet peaks.

Workflow:

  • Weighing: Accurately weigh ~20 mg of Analyte and ~10 mg of IS into the same vial using a microbalance (readability 0.001 mg). Record masses

    
     and 
    
    
    
    .
  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (must be
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the Analyte Methyl signal (

    
     ~2.3 ppm, singlet) and the IS signal.
    

Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



Where 

= Integral,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[3][4][5]
Protocol 2: HPLC-UV Purity (Secondary Standard Validation)

Objective: Confirm chromatographic purity and check for specific organic impurities.

System Parameters:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (Nitro group absorption) and 210 nm (Carboxyl/Backbone).

Critical Step: The acidic mobile phase is non-negotiable. Without it, the carboxylic acid moiety will partially ionize, causing peak splitting or severe tailing, rendering integration inaccurate [1].

Part 4: Visualization of the Qualification Workflow

The following diagram illustrates the decision matrix for qualifying a reference standard for this intermediate.

ReferenceStandardWorkflow Start Synthesize Candidate Batch 2-(2-Methyl-3-nitrophenyl)propanoic acid Triage Is Pharmacopeial CRM Available? (USP/EP/BP) Start->Triage Buy Purchase CRM (Primary Standard) Triage->Buy Yes Characterize In-House Characterization Triage->Characterize No qNMR Method A: qNMR (Determine Absolute Potency) Characterize->qNMR Preferred MassBalance Method B: Mass Balance (HPLC + KF + GC + ROI) Characterize->MassBalance Supporting Data Assignment Assign Purity Value (Use qNMR for Potency) qNMR->Assignment MassBalance->Assignment Impurity Profile WorkingStd Calibrate Working Standard (HPLC vs Primary) Assignment->WorkingStd

Figure 1: Decision matrix for establishing a reference standard. Note that qNMR is preferred for potency assignment when no external CRM exists.

Part 5: Strategic Recommendations

The "Golden Batch" Strategy

Do not use your entire synthesized batch as a Primary Standard.

  • Isolate 5 grams of high-purity material.

  • Qualify this small sub-lot using qNMR (Protocol 1) to establish it as your Internal Primary Standard .

  • Calibrate a larger "Working Standard" batch against this primary using routine HPLC-UV.

Handling Chirality

Since 2-(2-Methyl-3-nitrophenyl)propanoic acid is chiral, an achiral HPLC method (Protocol 2) only determines chemical purity. You must perform a separate Chiral HPLC (e.g., Chiralpak AD-H column) to determine Enantiomeric Excess (ee).

  • Citation: ICH Q6A guidelines require specification of chiral purity for chiral drug substances [2].

Stability Monitoring

Nitro-aromatics can be light-sensitive. Store the reference standard in amber vials at 2-8°C. Re-qualify the Working Standard every 12 months using the HPLC method against the Primary Standard.

References

  • Center for Drug Evaluation and Research (CDER). (2000). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link

  • International Council for Harmonisation (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.Link

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical applications.[2][4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy, 47(3-4), 225-243. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[5]Link

Sources

Comparative

High-Precision Elemental Analysis Guide: 2-(2-Methyl-3-nitrophenyl)propanoic acid

Executive Summary This technical guide establishes the analytical benchmarks for 2-(2-Methyl-3-nitrophenyl)propanoic acid (CAS: Implied intermediate), a critical nitro-aromatic scaffold used in the synthesis of non-stero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes the analytical benchmarks for 2-(2-Methyl-3-nitrophenyl)propanoic acid (CAS: Implied intermediate), a critical nitro-aromatic scaffold used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Precise characterization of this compound presents specific challenges: the nitro group (


)  requires rigorous reduction during combustion to prevent nitrogen oxide (

) interference, while the carboxylic acid moiety introduces hygroscopic variances. This guide compares the industry-standard Automated Combustion Analysis (CHN) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) alternatives, providing a self-validating protocol for bulk purity assessment.

Part 1: Theoretical Baseline & Compound Profile

Before initiating experimental workflows, the theoretical elemental composition must be established as the absolute reference point.

Compound: 2-(2-Methyl-3-nitrophenyl)propanoic acid Molecular Formula:


Molecular Weight:  209.20  g/mol 
Table 1: Theoretical Elemental Composition Benchmarks
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)Acceptance Limit (

)
Carbon (C) 1012.011120.1157.41% 57.01% – 57.81%
Hydrogen (H) 111.00811.0885.30% 4.90% – 5.70%
Nitrogen (N) 114.00714.0076.70% 6.30% – 7.10%
Oxygen (O) 415.99963.99630.59% Calculated by difference

Critical Insight: The Nitrogen content (6.70%) is the "Risk Indicator." If experimental N-values drift >0.4% from theory, it indicates either incomplete reduction of the nitro group (false low) or solvent contamination (e.g., residual DMF/Pyridine from synthesis).

Part 2: Comparative Analysis of Methodologies

In drug development, "purity" is context-dependent. The following table compares the efficacy of Elemental Analysis (EA) against its primary alternatives for this specific nitro-acid intermediate.

Table 2: Methodological Comparison Matrix
FeatureMethod A: Combustion Analysis (CHN) Method B: Quantitative NMR (qNMR) Method C: HRMS (Orbitrap/Q-TOF)
Primary Output Bulk Purity (% w/w)Molar Purity & PotencyMolecular Formula Confirmation
Nitro-Specific Risk High (

formation requires Cu reduction)
None (Signal is distinct)Low (Fragment analysis)
Isomer Specificity Fail (Cannot distinguish 3-nitro vs 4-nitro isomers)High (J-coupling reveals substitution pattern)Fail (Isomers have identical mass)
Sample Required 2–5 mg (Destructive)10–20 mg (Non-destructive)<1 mg (Destructive)
Cost/Throughput Low Cost / High ThroughputHigh Cost / Low ThroughputHigh Cost / High Throughput
Verdict Gold Standard for Bulk Purity Gold Standard for Potency/Isomers Standard for Identity

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: High-Precision CHN Combustion for Nitro-Aromatics

Objective: To determine C, H, and N percentages within


 accuracy, overcoming the nitro-group reduction challenge.
1. Instrument Configuration (The "Reduction" Factor)

Standard combustion converts Carbon to


 and Hydrogen to 

. However, the Nitro group (

) yields nitrogen oxides (

). These must be quantitatively reduced to

gas.
  • Combustion Tube: Quartz, packed with Tungsten (VI) oxide (

    
    ) catalyst (1050°C).
    
  • Reduction Tube (Critical): Copper wires/granules (650°C). Note: The copper absorbs excess Oxygen and reduces

    
     to 
    
    
    
    . For nitro-compounds, ensure the copper phase is not exhausted (blackened).
2. Calibration Standard Selection

Do not use simple alkanes. Use a standard that mimics the N-content and bond energy of the analyte.

  • Primary Standard: Acetanilide (

    
    , 10.36% N).
    
  • Why? It contains a phenyl ring and nitrogen, providing a similar combustion profile to the target nitro-phenyl acid.

3. Sample Preparation (The "Hygroscopic" Factor)

Carboxylic acids attract atmospheric moisture, which artificially inflates Hydrogen values and dilutes Carbon/Nitrogen.

  • Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over

    
    .
    
  • Weigh 2.0–2.5 mg into a Tin (Sn) capsule .

  • Crimping: Fold the capsule tightly to exclude atmospheric nitrogen.

4. The "Blank" Correction

Run a "Empty Tin Capsule" blank. This subtracts the background Nitrogen contribution from the air trapped during crimping.

Protocol B: Workflow Visualization

The following diagram illustrates the decision logic for validating this compound, integrating the weakness of EA (isomer blindness) with the strengths of NMR.

AnalyticalWorkflow Start Crude 2-(2-Methyl-3-nitrophenyl) propanoic acid Dry Step 1: Vacuum Drying (Remove H2O interference) Start->Dry qNMR Step 2: 1H-NMR (DMSO-d6) Check Isomeric Purity Dry->qNMR Decision Isomer Pure? qNMR->Decision CHN Step 3: CHN Combustion (Target: N = 6.70 ±0.4%) Decision->CHN Yes Purify Recrystallize/Chromatography Decision->Purify No (>5% Regioisomer) HRMS Step 4: HRMS Confirm m/z 209.068 CHN->HRMS Release Release for Synthesis HRMS->Release Purify->Dry

Figure 1: Integrated Analytical Workflow. Note that NMR precedes Elemental Analysis to ensure regio-isomeric purity, which EA cannot detect.

Part 4: Data Interpretation & Troubleshooting

Benchmark Analysis

When reviewing data from a service provider or internal lab, use this troubleshooting matrix.

ObservationLikely CauseCorrective Action
Low Carbon / Low Nitrogen Incomplete CombustionAdd Oxygen boost (2-3 sec); Add

additive to capsule.
High Hydrogen / Low Carbon Moisture ContaminationRe-dry sample; Check H-value drift (>5.70% indicates water).
High Nitrogen Incomplete Reduction of

Replace Copper reduction tube; Check flow rate (too fast = poor reduction).
Correct C/H/N but Wrong NMR Isomeric ImpurityEA is blind to isomers. The sample is chemically correct but structurally wrong.
The "Nitro" Matrix Effect

Nitro-aromatics can "flash" combust, creating a pressure spike that bypasses the traps.

  • Solution: Use a "Controlled Combustion" method (ramp temperature) or restrict sample size to <2.0 mg to prevent detector saturation.

References

  • ASTM International. (2022). Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants (ASTM D5291-16). ASTM International. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • European Medicines Agency (EMA). (2019). ICH guideline Q3D (R1) on elemental impurities.[Link]

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

Sources

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